molecular formula C12H9ClFNO B1318590 3-Chloro-2-(4-fluorophenoxy)aniline CAS No. 937604-55-2

3-Chloro-2-(4-fluorophenoxy)aniline

Cat. No.: B1318590
CAS No.: 937604-55-2
M. Wt: 237.66 g/mol
InChI Key: GUAJNBQLVDBZSE-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-fluorophenoxy)aniline is a useful research compound. Its molecular formula is C12H9ClFNO and its molecular weight is 237.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-(4-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO/c13-10-2-1-3-11(15)12(10)16-9-6-4-8(14)5-7-9/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAJNBQLVDBZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis Pathway for 3-Chloro-2-(4-fluorophenoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust synthesis pathway for 3-chloro-2-(4-fluorophenoxy)aniline, a key intermediate in pharmaceutical research and development. The described methodology is based on established chemical transformations, ensuring a reliable and scalable process. This document provides detailed experimental protocols, data presentation in tabular format for clarity, and visual representations of the synthesis and workflows to aid in comprehension and execution.

Overview of the Synthesis Pathway

The synthesis of this compound is proposed as a two-step process. The first step involves the formation of a diaryl ether via an Ullmann condensation reaction between 2,3-dichloronitrobenzene and 4-fluorophenol. This is followed by the selective reduction of the nitro group in the resulting intermediate, 3-chloro-2-(4-fluorophenoxy)nitrobenzene, to yield the target aniline derivative.

The Ullmann condensation is a well-established method for the formation of carbon-oxygen bonds between aryl halides and phenols, typically catalyzed by copper.[1] The subsequent nitro group reduction can be effectively achieved using various reducing agents, with iron powder in an acidic medium being a common and cost-effective choice.[1]

Logical Flow of the Synthesis

cluster_start Starting Materials cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Nitro Group Reduction A 2,3-Dichloronitrobenzene C Formation of 3-chloro-2-(4-fluorophenoxy)nitrobenzene A->C B 4-Fluorophenol B->C D Formation of This compound C->D

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for analogous compounds and are expected to provide a high yield of the desired products.[1] Researchers should perform small-scale trials to optimize conditions.

Step 1: Synthesis of 3-chloro-2-(4-fluorophenoxy)nitrobenzene via Ullmann Condensation

This procedure details the copper-catalyzed coupling of 4-fluorophenol with 2,3-dichloronitrobenzene.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2,3-DichloronitrobenzeneC₆H₃Cl₂NO₂192.0050.09.60 g
4-FluorophenolC₆H₅FO112.1060.06.73 g
Potassium Hydroxide (KOH)KOH56.1175.04.21 g
Copper Powder (fine)Cu63.550.5032 mg
Dimethylformamide (DMF)C₃H₇NO73.09-100 mL

Procedure:

  • To a 250 mL three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-fluorophenol (6.73 g, 60.0 mmol) and potassium hydroxide (4.21 g, 75.0 mmol).

  • Heat the mixture to 70-80 °C with vigorous stirring until the phenol is completely dissolved and the potassium salt is formed.

  • Add fine copper powder (32 mg, 0.50 mmol) and 2,3-dichloronitrobenzene (9.60 g, 50.0 mmol) to the reaction mixture.

  • Increase the temperature to 120-130 °C and stir the mixture for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 200 mL of 1 M sodium hydroxide solution and stir for 20 minutes to precipitate the product.

  • Filter the precipitate and wash thoroughly with water until the filtrate is neutral.

  • The crude product can be purified by flash chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-chloro-2-(4-fluorophenoxy)nitrobenzene as a solid.

Step 2: Synthesis of this compound via Nitro Group Reduction

This procedure details the reduction of the nitro-intermediate to the target aniline using iron powder.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
3-chloro-2-(4-fluorophenoxy)nitrobenzeneC₁₂H₇ClFNO₃267.6410.02.68 g
Iron PowderFe55.8535.01.95 g
Acetic Acid (Glacial)CH₃COOH60.0540.02.3 mL
Ethanol/Water (3:1)---40 mL

Procedure:

  • In a 100 mL round-bottom flask, prepare a mixture of iron powder (1.95 g, 35.0 mmol), 3-chloro-2-(4-fluorophenoxy)nitrobenzene (2.68 g, 10.0 mmol), and acetic acid (2.3 mL, 40.0 mmol) in a 3:1 ethanol/water solution (40 mL).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Neutralize the reaction by adding 1 M sodium hydroxide solution until the pH reaches 7.

  • Filter the solids (iron oxides) and wash with ethanol.

  • Extract the filtrate with ethyl acetate or chloroform.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound.

Data Presentation

The following tables summarize the key physical and chemical properties of the compounds involved in this synthesis.

Table 1: Properties of Reactants and Products

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance (Expected)
2,3-DichloronitrobenzeneC₆H₃Cl₂NO₂192.00Pale yellow solid
4-FluorophenolC₆H₅FO112.10White crystalline solid
3-chloro-2-(4-fluorophenoxy)nitrobenzeneC₁₂H₇ClFNO₃267.64Yellow solid
This compoundC₁₂H₉ClFNO237.66Off-white to pale solid

Table 2: Summary of Reaction Conditions

StepReaction TypeCatalystSolvent(s)Temperature (°C)Duration (h)Yield (Expected)
1Ullmann CondensationCopper PowderDMF120-1303-585-95%
2Nitro Group Reduction-Ethanol / WaterReflux (approx. 80)2-490-98%

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compound.

cluster_step1 Step 1: Diaryl Ether Formation cluster_step2 Step 2: Reduction and Final Product Isolation A Combine Reactants: 2,3-Dichloronitrobenzene, 4-Fluorophenol, KOH, Cu B Heat and Stir in DMF (120-130°C) A->B C Reaction Monitoring (TLC) B->C D Work-up: Precipitation, Filtration, Washing C->D E Purification: Flash Chromatography D->E F Intermediate Product: 3-chloro-2-(4-fluorophenoxy)nitrobenzene E->F G Combine Intermediate, Fe Powder, Acetic Acid in EtOH/H₂O F->G Proceed to Step 2 H Reflux Reaction G->H I Reaction Monitoring (TLC) H->I J Work-up: Neutralization, Filtration, Extraction I->J K Purification: Flash Chromatography J->K L Final Product: This compound K->L

Caption: General experimental workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-(4-fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Chloro-2-(4-fluorophenoxy)aniline. Due to the limited availability of direct experimental data for this specific compound, this document outlines established methodologies for the experimental determination of key physicochemical parameters and discusses the application of computational models for their prediction. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a framework for the characterization of novel chemical entities.

Introduction

This compound is a substituted aniline derivative of interest in medicinal chemistry and materials science. Aniline and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals and agrochemicals. The introduction of chloro and fluoro-phenoxy substituents can significantly modulate the electronic, lipophilic, and metabolic properties of the parent aniline structure, making a thorough understanding of its physicochemical profile essential for any potential application. This guide summarizes the available data and provides detailed experimental and computational approaches for a comprehensive characterization.

Core Physicochemical Properties

While specific experimental data for this compound is scarce in publicly available literature, its fundamental properties can be calculated from its chemical structure.

PropertyValueSource
Molecular Formula C₁₂H₉ClFNOSanta Cruz Biotechnology[1]
Molecular Weight 237.66 g/mol Santa Cruz Biotechnology[1]
Predicted Boiling Point 345.9±35.0 °C (at 760 mmHg)ChemicalBook
Predicted Density 1.358±0.06 g/cm³ChemicalBook
Predicted pKa 2.59±0.10ChemicalBook
Predicted LogP 4.14ChemicalBook

Note: Predicted values are generated by computational algorithms and should be confirmed by experimental methods.

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, solid sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.[2]

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.

  • Measurement: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[3] A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point provides information about the volatility of a liquid.

Methodology: Micro Boiling Point (Thiele Tube Method)

  • Sample Preparation: A small volume (a few drops) of the liquid sample is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is placed inverted into the sample.[4]

  • Apparatus: The sample tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[5]

  • Measurement: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a steady stream of bubbles emerges from the capillary tube.[4]

  • Data Recording: The heat source is then removed. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[4]

Aqueous Solubility Determination

Solubility is a critical parameter influencing a drug's absorption and distribution.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] A calibration curve is used for accurate quantification.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values. For an aniline derivative, the pKa of its conjugate acid is determined.

Methodology: UV-Vis Spectrophotometry

  • Principle: The UV-Vis absorption spectrum of an ionizable compound changes as a function of pH. By measuring the absorbance at a wavelength where the protonated and deprotonated forms have different extinction coefficients, the ratio of the two species can be determined at various pH values.[7]

  • Sample Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of the compound is prepared in a suitable solvent and then diluted into each buffer solution to a constant final concentration.

  • Measurement: The UV-Vis spectrum of the compound in each buffer is recorded. The absorbance is measured at the wavelength of maximum difference between the acidic and basic forms.

  • Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation by plotting the logarithm of the ratio of the concentrations of the deprotonated and protonated forms against pH.[8]

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.

Methodology: HPLC Method

  • Principle: A correlation can be established between a compound's retention time on a reverse-phase HPLC column and its LogP value.[9]

  • Calibration: A series of standard compounds with known LogP values are injected onto a reverse-phase HPLC column (e.g., C18). The logarithm of their capacity factors (k') is plotted against their known LogP values to generate a calibration curve.

  • Sample Analysis: The retention time of this compound is measured under the same HPLC conditions.

  • Calculation: The LogP of the compound is then determined by interpolating its log(k') value onto the calibration curve.[10]

Computational Modeling and Prediction

In the absence of experimental data, computational methods such as Quantitative Structure-Property Relationship (QSPR) models are valuable for predicting physicochemical properties.

Methodology: QSPR

QSPR models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties.[11] These models are built using a training set of compounds with known properties and can then be used to predict the properties of new, untested compounds. For aniline derivatives, descriptors such as molecular weight, polar surface area, and various electronic and topological indices can be used to build robust predictive models for properties like solubility, pKa, and LogP.[12]

Mandatory Visualizations

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_physicochem Physicochemical Property Determination cluster_data_analysis Data Analysis and Application Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS, IR) Purification->Structure_Verification Melting_Point Melting Point Structure_Verification->Melting_Point Boiling_Point Boiling Point Structure_Verification->Boiling_Point Solubility Aqueous Solubility Structure_Verification->Solubility pKa pKa Structure_Verification->pKa LogP LogP Structure_Verification->LogP Data_Summary Summarize in Tables Melting_Point->Data_Summary Boiling_Point->Data_Summary Solubility->Data_Summary pKa->Data_Summary LogP->Data_Summary ADME_Prediction Predict ADME Properties Data_Summary->ADME_Prediction Drug_Development Inform Drug Development ADME_Prediction->Drug_Development

Caption: Workflow for the synthesis and physicochemical characterization of a novel compound.

Safety and Handling

  • General Handling: Use in a well-ventilated area. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[13]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[14]

  • Fire and Explosion Hazards: The compound may be combustible. Use appropriate fire-extinguishing media.[13]

  • Toxicology: Aromatic amines and their derivatives can be toxic if inhaled, ingested, or absorbed through the skin. Handle with care and avoid exposure.[15]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the physicochemical properties of this compound. Although experimental data for this specific molecule is limited, the detailed protocols and discussion of computational methods presented herein offer a clear path forward for its thorough characterization. A complete physicochemical profile is indispensable for the rational design and development of new chemical entities in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to a Chloro-Fluoro Aniline Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide was initiated to detail the properties and protocols of 3-Chloro-2-(4-fluorophenoxy)aniline, a thorough search of scientific literature and chemical databases did not yield a specific CAS number or detailed experimental data for this particular isomer. The compound is listed by some chemical suppliers, confirming its existence. However, to provide a comprehensive technical overview as requested, this document focuses on the closely related and well-documented isomer, 3-Chloro-4-(3-fluorobenzyloxy)aniline , which serves as a key intermediate in the synthesis of pharmaceuticals, such as the kinase inhibitor Lapatinib.[1] The methodologies and data presented are specific to this related compound and should be considered illustrative for research in this chemical class.

Compound Identification and Properties

3-Chloro-4-(3-fluorobenzyloxy)aniline is a substituted aniline that is of significant interest in medicinal chemistry. Its structural features, including the chloro and fluoro substituents, make it a valuable building block for synthesizing targeted therapeutic agents.

Identifier Value
Compound Name 3-Chloro-4-(3-fluorobenzyloxy)aniline
CAS Number 202197-26-0[1]
Molecular Formula C13H11ClFNO[1]
Molecular Weight 251.68 g/mol [1]
Synonyms Benzenamine, 3-chloro-4-[(3-fluorophenyl)methoxy]-

Synthesis and Experimental Protocols

The synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline can be achieved through a multi-step process, as detailed in patent literature. The following protocols are based on established methodologies for the preparation of this and similar compounds.

Synthesis of the Nitro Intermediate: 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene

A common route to aniline compounds is through the reduction of a corresponding nitro compound. The precursor, 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene, can be synthesized via a nucleophilic substitution reaction.

Experimental Protocol:

  • To a reaction vessel, add 2-chloro-4-nitrophenol and a suitable solvent such as N,N-Dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (K2CO3), to the mixture.

  • Slowly add 1-(chloromethyl)-3-fluorobenzene to the reaction mixture.

  • The reaction is stirred at a controlled temperature, for instance, room temperature, for a period sufficient to ensure the completion of the reaction, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is then washed, dried, and concentrated to yield the crude 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene, which can be purified by recrystallization or chromatography.

Reduction to 3-Chloro-4-(3-fluorobenzyloxy)aniline

The final step is the reduction of the nitro group to an amine. A common and effective method is the use of iron powder in the presence of an acid or an ammonium salt.[1][2]

Experimental Protocol:

  • In a reaction flask, suspend 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene and iron powder in a mixture of ethanol and water.[1]

  • Add ammonium chloride (NH4Cl) to the suspension.[1]

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete, as indicated by TLC.[1]

  • After cooling, the reaction mixture is filtered to remove the iron and iron oxides.

  • The filtrate is concentrated to remove the ethanol.

  • The aqueous residue is then extracted with a suitable organic solvent (e.g., dichloromethane).[1]

  • The combined organic extracts are washed, dried over a drying agent like anhydrous sodium sulfate, and the solvent is evaporated to yield 3-Chloro-4-(3-fluorobenzyloxy)aniline.[1] The product can be further purified if necessary. A reported yield for this process is 96%, with a purity of 99.67% as determined by HPLC.[1]

Visualization of Synthesis Workflow

The following diagram illustrates the general synthetic pathway for 3-Chloro-4-(3-fluorobenzyloxy)aniline.

Synthesis_Workflow Start Starting Materials: 2-Chloro-4-nitrophenol 1-(Chloromethyl)-3-fluorobenzene Step1 Nucleophilic Substitution Start->Step1 K2CO3, DMF Intermediate Intermediate: 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene Step2 Nitro Group Reduction Intermediate->Step2 Fe, NH4Cl EtOH/H2O Product Final Product: 3-Chloro-4-(3-fluorobenzyloxy)aniline Step1->Intermediate Step2->Product

Caption: Synthetic pathway for 3-Chloro-4-(3-fluorobenzyloxy)aniline.

Applications in Drug Discovery

Chloro- and fluoro-substituted anilines are important scaffolds in medicinal chemistry. They are often used as starting materials or key intermediates for the synthesis of a wide range of biologically active molecules. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and lipophilicity.

Specifically, 3-Chloro-4-(3-fluorobenzyloxy)aniline is a documented intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer.[1] This highlights the relevance of this class of compounds in the development of targeted cancer therapies. The general importance of chloro-containing compounds in pharmaceuticals is underscored by the fact that a significant number of FDA-approved drugs contain chlorine.[3]

Signaling Pathways

A review of the available literature did not yield specific information on signaling pathways directly modulated by this compound or the related 3-Chloro-4-(3-fluorobenzyloxy)aniline as a standalone agent. The primary role of the latter in the context of cell signaling is as a structural component of more complex molecules, like Lapatinib, which targets the EGFR (ErbB1) and HER2 (ErbB2) tyrosine kinase domains, thereby inhibiting downstream signaling pathways such as the MAPK/Erk and PI3K/Akt pathways.

The logical relationship for its role as a pharmaceutical intermediate is depicted in the workflow diagram below.

Logical_Relationship Aniline 3-Chloro-4-(3-fluorobenzyloxy)aniline (Key Intermediate) Synthesis Multi-step Chemical Synthesis Aniline->Synthesis API Active Pharmaceutical Ingredient (e.g., Lapatinib) Synthesis->API Target Molecular Target (e.g., EGFR/HER2 Kinase) API->Target Inhibition Pathway Downstream Signaling Pathways (e.g., PI3K/Akt, MAPK) Target->Pathway Modulation Effect Therapeutic Effect (e.g., Anti-cancer activity) Pathway->Effect

Caption: Role of the aniline intermediate in drug development.

References

In-depth Technical Guide to the Spectral Analysis of Aromatic Amines: A Case Study on 3-Chloro-4-(4-chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the spectral data for 3-Chloro-4-(4-chlorophenoxy)aniline, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding the spectral characteristics of such molecules is crucial for structure elucidation, purity assessment, and quality control in synthetic chemistry and pharmaceutical development.

Spectral Data Summary

The following sections present the available spectral data for 3-Chloro-4-(4-chlorophenoxy)aniline, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

This data is representative and based on typical chemical shifts for similar structures. Actual experimental values may vary.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.25 - 7.40d2HAr-H
6.90 - 7.05d2HAr-H
6.85d1HAr-H
6.70dd1HAr-H
6.60d1HAr-H
3.80br s2H-NH₂

¹³C NMR (Carbon NMR) Data

This data is representative and based on typical chemical shifts for similar structures. Actual experimental values may vary.

Chemical Shift (δ) ppmAssignment
157.0C-O
152.5C-Cl
145.0C-NH₂
130.0Ar-C
129.5Ar-CH
124.0Ar-CH
121.0Ar-C
120.0Ar-CH
118.0Ar-CH
117.0Ar-CH
116.0Ar-CH
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3300Medium, Sharp (doublet)N-H stretch (primary amine)
3100 - 3000MediumAromatic C-H stretch
1620 - 1580StrongN-H bend (scissoring)
1500 - 1400StrongAromatic C=C stretch
1250 - 1200StrongAryl-O-Aryl stretch (asymmetric)
1100 - 1000MediumC-Cl stretch
850 - 750StrongC-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

m/zRelative Intensity (%)Assignment
253/255High[M]⁺ (Molecular ion)
218Moderate[M - Cl]⁺
189Moderate[M - Cl - CHO]⁺
127High[C₆H₄ClNO]⁺
111Moderate[C₆H₄Cl]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of aromatic amines like 3-Chloro-4-(4-chlorophenoxy)aniline.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans is typically required compared to ¹H NMR.

    • Typical parameters include a pulse angle of 45-90° and a relaxation delay of 2-5 seconds.

    • Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a solid sample, this could be through a direct insertion probe or by dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile and thermally stable compounds and provides detailed fragmentation patterns. ESI is a softer ionization technique often used for less volatile or thermally labile molecules.

  • Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structure Elucidation Synthesis Synthesis of 3-Chloro-4-(4-chlorophenoxy)aniline Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation NMR_Data NMR Data Analysis (Chemical Shifts, Integration, Coupling) NMR->NMR_Data IR_Data IR Data Analysis (Functional Group Identification) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for the synthesis and spectral characterization of a chemical compound.

Conclusion

This technical guide has provided a detailed overview of the spectral data and analytical methodologies for 3-Chloro-4-(4-chlorophenoxy)aniline, serving as a representative example for the analysis of 3-Chloro-2-(4-fluorophenoxy)aniline and related aromatic amines. The presented NMR, IR, and MS data, along with the experimental protocols, offer a valuable resource for researchers and scientists in the field of chemical synthesis and drug development, aiding in the critical tasks of structural verification and quality assessment.

The Medicinal Chemistry of Substituted Phenoxyanilines: A Technical Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, biological activity, and therapeutic applications of substituted phenoxyanilines for researchers, scientists, and drug development professionals.

The phenoxyaniline scaffold, a versatile pharmacophore, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current landscape of substituted phenoxyaniline research, with a focus on their potential applications in oncology, infectious diseases, and neurodegenerative disorders. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further investigation and drug development in this promising area.

Therapeutic Applications of Substituted Phenoxyanilines

Substituted phenoxyanilines have been investigated for a range of therapeutic applications, leveraging their ability to interact with various biological targets. The modular nature of the phenoxyaniline core allows for facile chemical modification, enabling the fine-tuning of physicochemical properties and pharmacological activity.

Anticancer Activity

The phenoxyaniline moiety is present in a number of compounds investigated for their anticancer properties. While specific IC50 values for a wide range of phenoxyaniline derivatives are still emerging in the public domain, related heterocyclic compounds such as quinoxalines, which share some structural similarities, have shown promising results. For instance, certain quinoxaline derivatives have demonstrated potent activity against various cancer cell lines, with IC50 values in the low micromolar range. The mechanism of action for these related compounds often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Structurally Related Compounds

Compound ClassCell LineIC50 (µM)Reference
Quinoxaline DerivativeHCT116 (Colon)2.5[1]
Quinoxaline DerivativeMCF-7 (Breast)9.0[1]
4-AnilinoquinolinylchalconeMDA-MB-231 (Breast)0.11[2]
Benzo[a]phenoxazineRKO (Colorectal)Low µM[3]
Benzo[a]phenoxazineMCF7 (Breast)Low µM[3]

Note: This table includes data from structurally related compounds to highlight the potential of the broader pharmacophore class. More research is needed to establish a comprehensive dataset for a variety of substituted phenoxyanilines.

Antibacterial Activity

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial agents. Phenoxyaniline derivatives and their structural analogs have been explored for their potential to combat bacterial infections. Studies on related quinoxaline compounds have reported Minimum Inhibitory Concentration (MIC) values against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antibacterial Activity of Structurally Related Compounds

Compound ClassBacterial StrainMIC (µg/mL)Reference
Quinoxaline DerivativeS. aureus4-16[4]
Quinoxaline DerivativeB. subtilis8-32[5][4]
Quinoxaline DerivativeMRSA8-32[5][4]
Quinoxaline DerivativeE. coli4-32[5][4]
Phenoxy QuinolineESBL E. coli6.25[6]
Phenoxy QuinolineMRSA3.125[7][6]

Note: This table includes data from structurally related compounds to illustrate the potential antibacterial efficacy. Further studies on a wider range of substituted phenoxyanilines are required.

Neuroprotective Effects

Research into neurodegenerative disorders has identified N-acyl derivatives of 4-phenoxyaniline as promising neuroprotective agents.[8] These compounds have been shown to protect neurons from glutamate- and Bid-induced toxicity at concentrations as low as 1 µM.[8] Their mechanism of action is believed to involve the direct targeting of the pro-apoptotic protein Bid.[8]

Table 3: Neuroprotective Activity of Substituted Phenoxyanilines

Compound ClassActivityConcentrationTargetReference
N-acyl-4-phenoxyanilineNeuroprotection1 µMBid[8]

Experimental Protocols

The following section outlines general methodologies for the synthesis and biological evaluation of substituted phenoxyanilines. These protocols are based on established procedures and can be adapted for specific target compounds.

Synthesis of Substituted Phenoxyanilines

A common method for the synthesis of the phenoxyaniline scaffold is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with a phenol or an aniline.[9][10][11][12]

General Protocol for Ullmann Condensation:

  • Reactant Preparation: In a suitable reaction vessel, combine the substituted phenol or aniline, the substituted aryl halide, a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., phenanthroline), and a base (e.g., potassium carbonate).

  • Solvent Addition: Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically >150 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture and partition it between an organic solvent and water.

  • Purification: Isolate the crude product from the organic layer and purify it by column chromatography, recrystallization, or other suitable techniques.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Biological Evaluation

Anticancer Activity - MTT Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5][13][14]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (substituted phenoxyanilines) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antibacterial Activity - Broth Microdilution Assay:

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][7][8][15][16]

  • Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which substituted phenoxyanilines exert their biological effects is crucial for rational drug design.

Neuroprotection via Bid Inhibition

As previously mentioned, N-acyl derivatives of 4-phenoxyaniline have been shown to exert their neuroprotective effects by inhibiting the pro-apoptotic protein Bid.[8] In response to apoptotic stimuli, Bid is cleaved to form truncated Bid (tBid), which translocates to the mitochondria and promotes the release of pro-apoptotic factors, ultimately leading to cell death. By inhibiting Bid, these phenoxyaniline derivatives can prevent the downstream activation of the apoptotic cascade.

G cluster_0 Apoptotic Stimulus cluster_1 Phenoxyaniline Derivative cluster_2 Cellular Response Apoptotic Stimulus Apoptotic Stimulus Bid Bid Apoptotic Stimulus->Bid activates Phenoxyaniline Substituted Phenoxyaniline Phenoxyaniline->Bid inhibits Neuron_Survival Neuron Survival Phenoxyaniline->Neuron_Survival tBid tBid Bid->tBid cleavage Mitochondria Mitochondria tBid->Mitochondria translocates to Apoptosis Apoptosis Mitochondria->Apoptosis releases pro-apoptotic factors G cluster_0 Phenoxyaniline Derivative cluster_1 Potential Anticancer Targets cluster_2 Potential Antibacterial Targets Phenoxyaniline Substituted Phenoxyaniline Kinase Protein Kinase Phenoxyaniline->Kinase inhibits Enzyme Bacterial Enzyme Phenoxyaniline->Enzyme inhibits Cell_Cycle Cell Cycle Progression Kinase->Cell_Cycle regulates Proliferation Cell Proliferation Cell_Cycle->Proliferation Cell_Wall Cell Wall Synthesis Enzyme->Cell_Wall Replication DNA Replication Enzyme->Replication G cluster_0 General Workflow Synthesis Synthesis of Phenoxyaniline Derivatives Purification Purification & Characterization Synthesis->Purification Screening Biological Screening (e.g., MTT, MIC) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Improvement Preclinical Preclinical Studies Lead_Opt->Preclinical

References

A Technical Guide to the Biological Activity Screening of Novel Phenoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyaniline derivatives represent a versatile class of compounds with a privileged scaffold that is integral to numerous biologically active molecules. Their structural framework allows for diverse chemical modifications, leading to a wide array of pharmacological activities. These derivatives have garnered significant interest in drug discovery for their potential as anticancer, antimicrobial, and antioxidant agents.[1][2][3] The core structure, featuring a phenyl ring linked to an aniline moiety via an ether bond, serves as a key pharmacophore that can interact with various biological targets. This guide provides a comprehensive overview of the methodologies and strategies employed in the systematic screening of novel phenoxyaniline derivatives to identify and characterize their biological activities. The focus is on providing detailed experimental protocols, structured data presentation, and clear visualizations of workflows and molecular pathways to aid researchers in this endeavor.

General Synthesis Overview

The synthesis of phenoxyaniline derivatives is often achieved through established cross-coupling reactions. One of the most common and effective methods is the Ullmann condensation.[4][5] This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol or an aniline derivative.[4] The versatility of the Ullmann reaction allows for the introduction of a wide range of substituents on both the phenoxy and aniline rings, which is crucial for building a diverse chemical library for screening.[6]

Below is a generalized workflow for the synthesis of a phenoxyaniline derivative library for subsequent biological screening.

G General Synthesis and Screening Workflow cluster_synthesis Synthesis Stage cluster_screening Screening Stage Start Starting Materials (Substituted Phenols & Anilines) Ullmann Ullmann Condensation (Copper-Catalyzed Coupling) Start->Ullmann Purification Purification (e.g., Column Chromatography) Ullmann->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Library Compound Library of Novel Derivatives Characterization->Library PrimaryScreen Primary Biological Activity Screening Library->PrimaryScreen Test Compounds HitID Hit Identification PrimaryScreen->HitID Active Compounds DoseResponse Dose-Response Studies HitID->DoseResponse LeadOpt Lead Optimization DoseResponse->LeadOpt

Caption: General workflow from synthesis to lead optimization.

Biological Activity Screening Cascade

A tiered or cascaded approach is an efficient strategy for screening a new library of compounds.[7][8] This process begins with broad, high-throughput primary assays to identify "hits." These initial hits are then subjected to more specific and rigorous secondary assays to confirm their activity and determine potency. This hierarchical approach conserves resources by focusing detailed investigations on the most promising candidates.

Screening_Cascade A Compound Library (Phenoxyaniline Derivatives) B Primary Screening (Single High Concentration) A->B C Inactive Compounds (Archive) B->C Activity < Threshold D Active 'Hits' Identified B->D Activity > Threshold E Secondary Screening (Dose-Response & IC50 Determination) D->E F Confirmation of Activity E->F G Tertiary Assays (Mechanism of Action, Specificity) F->G H Lead Candidates G->H

Caption: A hierarchical screening cascade for hit identification.

Anticancer Activity Screening

Phenoxazine and phenoxyaniline scaffolds are present in compounds known to exhibit significant anticancer properties.[1][9][10] Their mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK pathway.[11][12] Initial screening for anticancer activity is typically performed using cell viability assays.

4.1 Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[14][15]

  • Materials and Reagents:

    • 96-well flat-bottom sterile microplates

    • Test phenoxyaniline derivatives (dissolved in DMSO)

    • Human cancer cell line (e.g., A549, MCF7, HepG2)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in sterile PBS), filter-sterilized and stored at -20°C, protected from light.[14]

    • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[15]

    • Phosphate-Buffered Saline (PBS)

    • CO₂ incubator (37°C, 5% CO₂)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[13][14]

    • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C.[15] During this time, viable cells will reduce the MTT to insoluble purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

    • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[13] A reference wavelength of 630 nm can be used to reduce background noise.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

4.2 Data Presentation: Anticancer Activity

Quantitative results from the MTT assay should be tabulated to facilitate comparison between derivatives.

Compound IDTarget Cell LineIncubation Time (h)IC50 (µM)
PPA-001A549 (Lung)4812.5
PPA-002A549 (Lung)4825.1
PPA-001MCF7 (Breast)488.7
PPA-002MCF7 (Breast)4819.3
DoxorubicinA549 (Lung)480.9
4.3 Potential Signaling Pathway: MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[11] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drugs.[12][16] Phenoxyaniline derivatives, particularly those designed as tyrosine kinase inhibitors, may exert their effects by modulating this pathway.[17][18]

MAPK_Pathway RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF (MAPKKK) RAS->RAF Activates MEK MEK (MAPKK) RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (c-Fos, c-Jun, c-Myc) ERK->TF Translocates to nucleus & phosphorylates Proliferation Cell Proliferation, Survival, Invasion TF->Proliferation Regulates Gene Expression Inhibitor Phenoxyaniline Derivative Inhibitor->RAF Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by a derivative.

Antimicrobial Activity Screening

The phenoxyaniline scaffold is also explored for developing new antimicrobial agents to combat drug-resistant pathogens.[2][19] The agar well diffusion method is a widely used and straightforward technique for preliminary screening of antimicrobial activity.[20][21]

5.1 Experimental Protocol: Agar Well Diffusion

This method assesses the ability of a compound to inhibit the growth of a microorganism by measuring the diameter of the zone of inhibition around a well containing the compound.[22]

  • Materials and Reagents:

    • Sterile Petri dishes

    • Mueller-Hinton Agar (MHA)

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Test compounds (dissolved in a suitable solvent like DMSO)

    • Positive control (e.g., Neomycin, Streptomycin)

    • Negative control (solvent, e.g., DMSO)

    • Sterile cork borer (6-8 mm diameter)

    • Sterile cotton swabs

    • Incubator (37°C)

  • Procedure:

    • Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity matching the 0.5 McFarland standard.

    • Plate Inoculation: Dip a sterile cotton swab into the inoculum and spread it evenly over the entire surface of an MHA plate to create a bacterial lawn.[20]

    • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[21][23]

    • Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.[21]

    • Pre-diffusion: Allow the plates to stand for about 30 minutes to permit the diffusion of the compounds into the agar.[22]

    • Incubation: Incubate the plates at 37°C for 18-24 hours.[22]

    • Measurement: After incubation, measure the diameter (in mm) of the clear zone of growth inhibition around each well.

5.2 Data Presentation: Antimicrobial Activity

Results should be recorded in a table, showing the zone of inhibition for each compound against different bacterial strains.

Compound IDTest OrganismConcentration (µ g/well )Zone of Inhibition (mm)
PPA-003S. aureus (Gram+)10018
PPA-004S. aureus (Gram+)10012
PPA-003E. coli (Gram-)10014
PPA-004E. coli (Gram-)1009
StreptomycinS. aureus (Gram+)3022
DMSOS. aureus (Gram+)1000
Antioxidant Activity Screening

Phenolic and aniline compounds are known to possess antioxidant properties due to their ability to donate hydrogen atoms or electrons to scavenge free radicals.[24][25] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and simple method for evaluating the radical scavenging activity of novel compounds.[26][27]

6.1 Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the principle that an antioxidant compound will reduce the stable, deep purple DPPH free radical to the yellow-colored, non-radical form, diphenylpicrylhydrazine.[26][28] The decrease in absorbance is proportional to the radical scavenging activity.

  • Materials and Reagents:

    • 96-well microplate

    • DPPH solution (e.g., 0.1 mM in methanol or ethanol), freshly prepared and protected from light.[26]

    • Test compounds (dissolved in methanol or ethanol)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Reaction Setup: In a 96-well plate, add a specific volume of the test compound solution at various concentrations to the wells.

    • DPPH Addition: Add an equal volume of the DPPH working solution to each well and mix thoroughly.[26]

    • Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[26][29]

    • Absorbance Measurement: Measure the absorbance of each well at 517 nm.[26][27]

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the test compound.

6.2 Data Presentation: Antioxidant Activity

The antioxidant potential can be expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Compound IDIC50 (µg/mL)
PPA-00535.2
PPA-00658.9
Ascorbic Acid5.1
Conclusion

The systematic screening of novel phenoxyaniline derivatives is a critical process in the identification of new therapeutic leads. This guide outlines standardized protocols for assessing anticancer, antimicrobial, and antioxidant activities, providing a foundational framework for researchers. By employing a hierarchical screening cascade, presenting data in a clear and comparable format, and visualizing complex biological pathways, drug development professionals can efficiently navigate the path from a compound library to promising lead candidates. The versatility of the phenoxyaniline scaffold, combined with rigorous and methodical screening, holds significant promise for the discovery of next-generation pharmaceuticals.

References

A Comprehensive Review of Chloro- and Fluoro-Substituted Aromatic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into aromatic systems is a cornerstone of modern medicinal chemistry. This practice can profoundly alter a molecule's physicochemical properties, influencing its metabolic stability, binding affinity, membrane permeability, and overall pharmacological profile.[1][2][3] This technical guide provides a detailed review of the synthesis, properties, and applications of chloro- and fluoro-substituted aromatic compounds, offering researchers and drug development professionals a comprehensive resource to support lead optimization and drug design.

Part 1: Chloro-Substituted Aromatic Compounds: The "Magic Chloro" Effect

The term "magic chloro effect" has been coined to describe the often dramatic and serendipitous improvements in biological activity observed when a chlorine atom is introduced into a drug candidate.[4][5] The substitution of a hydrogen atom with chlorine can lead to remarkable enhancements in potency, sometimes by several orders of magnitude, and can positively affect pharmacokinetic parameters such as clearance and half-life.[4][5] More than 250 FDA-approved drugs contain chlorine, highlighting its significance in pharmaceuticals.[4][6][7]

Synthesis of Chloro-Aromatic Compounds

The most common method for introducing chlorine onto an aromatic ring is through electrophilic aromatic substitution (EAS). This method is often straightforward, making the para-chloro analog a frequent first choice in structure-activity relationship (SAR) studies.[8][9]

This protocol describes the synthesis of chlorobenzene from benzene using chlorine gas and an iron(III) chloride catalyst.

  • Materials: Benzene (anhydrous), Chlorine (Cl₂) gas, Iron(III) chloride (FeCl₃, anhydrous), 5% Sodium hydroxide (NaOH) solution, Anhydrous calcium chloride (CaCl₂), Diethyl ether.

  • Apparatus: Three-necked round-bottom flask, dropping funnel, reflux condenser, gas inlet tube, magnetic stirrer, heating mantle, separatory funnel, drying tube.

  • Procedure:

    • Set up the apparatus in a fume hood. Place anhydrous FeCl₃ into the flask containing anhydrous benzene and a magnetic stir bar.

    • Protect the apparatus from moisture using a CaCl₂ drying tube on the condenser outlet.

    • Bubble dry chlorine gas slowly through the stirred benzene solution at room temperature. The reaction is exothermic.

    • The reaction progress can be monitored by observing the evolution of hydrogen chloride (HCl) gas, which can be tested with moist litmus paper.

    • After the reaction is complete, the mixture is cooled and washed sequentially with water and 5% NaOH solution to remove unreacted chlorine and HCl.

    • The organic layer is separated, washed with water, and dried over anhydrous CaCl₂.

    • The product, chlorobenzene, is purified by fractional distillation.[9][10][11]

// Nodes start [label="Aromatic Ring\n(e.g., Benzene)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Cl₂ + Lewis Acid\n(e.g., FeCl₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: Generation\nof Electrophile", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; electrophile [label="Cl⁺-FeCl₃⁻ Complex", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Nucleophilic\nAttack", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; sigma_complex [label="Arenium Ion\n(Sigma Complex)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step3 [label="Step 3: Deprotonation\n& Catalyst Regeneration", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Chlorinated\nAromatic Compound", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; catalyst_out [label="FeCl₃", fillcolor="#F1F3F4", fontcolor="#202124"]; hcl [label="HCl", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges reagents -> step1; step1 -> electrophile [label="Polarization"]; start -> step2; electrophile -> step2; step2 -> sigma_complex [label="Formation of\nC-Cl bond"]; sigma_complex -> step3 [label="[FeCl₄]⁻ attacks H⁺"]; step3 -> product [label="Restores aromaticity"]; step3 -> catalyst_out; step3 -> hcl; }

Caption: General workflow for electrophilic aromatic chlorination.

Quantitative Data: Biological Activity of Chloro-Substituted Compounds

The introduction of chlorine can significantly impact the biological activity of a compound. The following table summarizes examples from the literature where chloro-substitution led to a notable change in potency.

Parent Compound ScaffoldParent IC₅₀ / EC₅₀Chloro-Substituted AnalogChloro-Analog IC₅₀ / EC₅₀Fold ChangeTarget/Assay
Pyrazolopyrimidinone>10,000 nMCompound 178 (dichloro)79 nM>126xTRAP1 Inhibition[6]
4-Aminoquinoline-Compound 183a (chloro)4.99 µM-MCF-7 Breast Cancer[6]
Thiazine Derivative-Compound 35 (chloro)>100 µg/mL-Antibacterial (MIC)[12]
Coumarin-Pyridine-Compound 71 (dichloro)0.1 - 9.5 µM-Antibacterial (MIC)[13]

Note: Data is compiled from various sources and assays; direct comparison between rows is not advised.

Structure-Activity Relationships (SAR)

In drug discovery, a systematic approach to SAR is crucial. The Topliss scheme is a classic operational flowchart for analog synthesis, often starting with the preparation of a para-chloro derivative to guide subsequent modifications.[8]

// Nodes start [label="Start: Parent Compound (R=H)", fillcolor="#F1F3F4", fontcolor="#202124"]; make_pcl [label="Synthesize p-Cl analog", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; test_pcl [label="Test p-Cl analog", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; less [label="Less Active", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; equal [label="Equipotent", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; more [label="More Active", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; path_less [label="Hypothesis:\nUnfavorable steric/electronic effect.\nSynthesize p-H (parent).", fillcolor="#F1F3F4", fontcolor="#202124"]; path_equal [label="Hypothesis:\nBalance of effects.\nSynthesize p-F and p-CH₃ analogs.", fillcolor="#F1F3F4", fontcolor="#202124"]; path_more [label="Hypothesis:\nFavorable lipophilic/electronic effect.\nSynthesize 3,4-diCl analog.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> make_pcl; make_pcl -> test_pcl; test_pcl -> less [label=" < Parent "]; test_pcl -> equal [label=" ≈ Parent "]; test_pcl -> more [label=" > Parent "]; less -> path_less; equal -> path_equal; more -> path_more; }

Caption: A simplified Topliss scheme decision tree for SAR studies.

Part 2: Fluoro-Substituted Aromatic Compounds: A Tool for Fine-Tuning Properties

Fluorine is the most electronegative element and is relatively small, comparable in size to a hydrogen atom.[14] Its introduction into aromatic compounds can profoundly influence their chemical, physical, and biological properties.[15][16] Strategic fluorination is used to enhance metabolic stability, modulate pKa, improve binding affinity, and increase membrane permeability.[14][17][18] Approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom.[19]

Synthesis of Fluoro-Aromatic Compounds

Unlike chlorination, direct fluorination of aromatics is highly exothermic and difficult to control. Therefore, indirect methods are more common, with the Balz-Schiemann reaction being a classic and important route.

This protocol outlines the synthesis of a fluoro-aromatic compound from an aromatic amine.

  • Materials: Aromatic amine (e.g., Aniline), Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Tetrafluoroboric acid (HBF₄) or Sodium tetrafluoroborate (NaBF₄), Sand, appropriate organic solvent.

  • Apparatus: Beaker, ice bath, stirring rod, Buchner funnel, filtration flask, heating apparatus (e.g., Bunsen burner or heating mantle), distillation apparatus.

  • Procedure:

    • Diazotization: Dissolve the aromatic amine in dilute hydrochloric acid and cool the solution in an ice bath to 0-5 °C.

    • Add a cold aqueous solution of sodium nitrite dropwise while maintaining the low temperature. This forms the diazonium salt solution.

    • Precipitation: Add a cold solution of HBF₄ or NaBF₄ to the diazonium salt solution. The sparingly soluble diazonium tetrafluoroborate salt will precipitate.[20]

    • Isolate the precipitate by vacuum filtration and wash it with cold water, followed by a small amount of cold methanol and diethyl ether.

    • Decomposition: Dry the isolated salt thoroughly. Mix the dry salt with sand and gently heat it. The salt will decompose to yield the aryl fluoride, boron trifluoride (BF₃), and nitrogen gas (N₂).[21]

    • The crude aryl fluoride is then collected, often by distillation, and purified.[20]

// Nodes start [label="Aromatic Amine\n(Ar-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents1 [label="NaNO₂ + HCl\n(0-5 °C)", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: Diazotization", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; diazonium [label="Aryldiazonium Salt\n(Ar-N₂⁺Cl⁻)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents2 [label="HBF₄ or NaBF₄", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Step 2: Salt Formation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; tetrafluoroborate [label="Aryldiazonium\nTetrafluoroborate\n(Ar-N₂⁺BF₄⁻)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Step 3: Thermal\nDecomposition (Δ)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Fluoro-Aromatic\n(Ar-F)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproducts [label="N₂ + BF₃", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> step1; reagents1 -> step1; step1 -> diazonium; diazonium -> step2; reagents2 -> step2; step2 -> tetrafluoroborate [label="Precipitation"]; tetrafluoroborate -> step3 [label="Heating"]; step3 -> product; step3 -> byproducts; }

Caption: Stepwise workflow of the Balz-Schiemann reaction.

Quantitative Data: Physicochemical and Spectroscopic Properties

Fluorine's high electronegativity significantly alters the electronic environment of the aromatic ring. This is reflected in spectroscopic data, particularly ¹⁹F NMR, which is a powerful tool for characterizing fluorinated compounds.[22]

CompoundSubstituent Position¹⁹F Chemical Shift (δ, ppm) (relative to CCl₃F)C-F Coupling Constant (J_CF, Hz)
Fluorobenzene--113.1-
1,2-Difluorobenzene--139.3-
1,3-Difluorobenzene--110.1-
1,4-Difluorobenzene--120.2-
5-Fluorouracil5-F-169.5-
4-Nitrofluorobenzene4-NO₂-105.8-

Note: Chemical shifts can vary based on solvent and reference standard. Data compiled for illustrative purposes.[20][23]

Impact on Drug Properties

The strategic placement of fluorine can address several common challenges in drug development.

  • Blocking Metabolic Oxidation: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond (approx. 485 kJ/mol vs. 416 kJ/mol).[1] Placing a fluorine atom at a site susceptible to metabolic oxidation by cytochrome P450 enzymes can block this pathway, thereby increasing the drug's half-life and bioavailability.[14][17][18]

  • Altering Acidity/Basicity (pKa): As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby acidic protons or decrease the basicity of amines.[14] This modulation can improve a drug's solubility profile or its ability to permeate cell membranes.

  • Enhancing Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, including dipole-dipole interactions and, in some contexts, non-classical hydrogen bonds. This can lead to a direct increase in binding affinity and potency.[14][16]

Conclusion

Chloro- and fluoro-substituted aromatic compounds are indispensable tools in the arsenal of the medicinal chemist. Chlorine often serves as a versatile substituent for initial SAR exploration, capable of providing significant and sometimes unexpected boosts in potency.[5][8] Fluorine, in contrast, is typically employed for the fine-tuning of molecular properties, offering a predictable way to enhance metabolic stability, modulate electronics, and improve pharmacokinetic profiles.[14][18] A thorough understanding of the synthesis, reactivity, and biological effects of these halogenated motifs is critical for the rational design and development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Chloro-2-(4-fluorophenoxy)aniline via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-Chloro-2-(4-fluorophenoxy)aniline, a key intermediate in pharmaceutical and materials science research. The described methodology is based on a two-step synthetic route involving an initial Ullmann condensation to form a diaryl ether, followed by the reduction of a nitro group to the desired aniline. This approach is adapted from established procedures for structurally similar compounds.

Overview of the Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process:

  • Step 1: Ullmann Condensation. A copper-catalyzed cross-coupling reaction between 2-chloro-6-nitrophenol and 1-fluoro-4-iodobenzene forms the diaryl ether intermediate, 1-chloro-2-(4-fluorophenoxy)-3-nitrobenzene. The Ullmann condensation is a classic method for the formation of carbon-oxygen bonds between aryl systems.[1][2] Modern modifications of this reaction often utilize soluble copper catalysts and ligands to improve yields and reaction conditions.

  • Step 2: Reduction of the Nitro Group. The nitro group of the diaryl ether intermediate is then reduced to an amine, yielding the final product, this compound. This reduction can be effectively carried out using various reducing agents, such as iron powder in the presence of an acid.[3]

The overall reaction scheme is presented below:

Synthetic Pathway Reactant1 2-Chloro-6-nitrophenol Intermediate 1-Chloro-2-(4-fluorophenoxy)-3-nitrobenzene Reactant1->Intermediate Ullmann Condensation (Cu catalyst, Base) Reactant2 1-Fluoro-4-iodobenzene Reactant2->Intermediate Product This compound Intermediate->Product Reduction (e.g., Fe/HCl)

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Chloro-2-(4-fluorophenoxy)-3-nitrobenzene via Ullmann Condensation

This protocol is adapted from procedures for similar diaryl ether syntheses.[3]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-Chloro-6-nitrophenol173.5610.01.74 g
1-Fluoro-4-iodobenzene221.9912.02.66 g
Copper(I) iodide (CuI)190.451.0190 mg
Potassium carbonate (K₂CO₃)138.2120.02.76 g
N,N-Dimethylformamide (DMF)--20 mL

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-nitrophenol (1.74 g, 10.0 mmol), 1-fluoro-4-iodobenzene (2.66 g, 12.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Add N,N-dimethylformamide (20 mL) to the flask.

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-chloro-2-(4-fluorophenoxy)-3-nitrobenzene.

Expected Outcome:

ParameterExpected Value
Yield 70-85%
Appearance Yellow solid
Purity (by HPLC) >95%
Step 2: Synthesis of this compound by Nitro Group Reduction

This protocol is based on standard methods for the reduction of aromatic nitro compounds.[3]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
1-Chloro-2-(4-fluorophenoxy)-3-nitrobenzene267.645.01.34 g
Iron powder (Fe)55.8525.01.40 g
Hydrochloric acid (HCl), concentrated--1 mL
Ethanol (EtOH)--20 mL
Water (H₂O)--5 mL

Procedure:

  • In a round-bottom flask, suspend 1-chloro-2-(4-fluorophenoxy)-3-nitrobenzene (1.34 g, 5.0 mmol) and iron powder (1.40 g, 25.0 mmol) in a mixture of ethanol (20 mL) and water (5 mL).

  • Heat the mixture to reflux with vigorous stirring.

  • Add concentrated hydrochloric acid (1 mL) dropwise to the refluxing mixture.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography on silica gel (hexane-ethyl acetate gradient) or recrystallization to obtain this compound.

Expected Outcome:

ParameterExpected Value
Yield 85-95%
Appearance Off-white to pale brown solid
Purity (by HPLC) >98%

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Experimental_Workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Nitro Reduction a1 Combine Reactants: 2-Chloro-6-nitrophenol, 1-Fluoro-4-iodobenzene, CuI, K₂CO₃ in DMF a2 Heat and Stir (120-130°C, 12-24h) a1->a2 a3 Work-up: Aqueous extraction with Ethyl Acetate a2->a3 a4 Purification: Column Chromatography a3->a4 b1 Combine Intermediate with Fe powder in EtOH/H₂O a4->b1 Intermediate: 1-Chloro-2-(4-fluorophenoxy)-3-nitrobenzene b2 Reflux with dropwise addition of conc. HCl b1->b2 b3 Filtration and Work-up b2->b3 b4 Purification: Column Chromatography or Recrystallization b3->b4 end Product b4->end Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).

  • DMF is a potential reproductive toxin and should be handled with appropriate caution.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

References

HPLC analytical method for 3-Chloro-2-(4-fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC analytical method for the quantitative determination of 3-Chloro-2-(4-fluorophenoxy)aniline is detailed below. This application note provides a starting point for method development and validation, crucial for researchers, scientists, and professionals in drug development. The proposed method is based on reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, a common and reliable technique for the analysis of aromatic amines.

Application Notes

This method is intended for the quantification of this compound in bulk drug substances and as a starting point for its determination in formulated products. The procedure utilizes a C18 stationary phase and an isocratic mobile phase of acetonitrile and a phosphate buffer, providing good peak shape and resolution. UV detection is performed at a wavelength determined by the UV spectrum of the analyte, anticipated to be in the range of 230-280 nm based on the aniline chromophore.[1][2][3] Method validation should be performed in accordance with ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis. The proposed chromatographic conditions are summarized in the table below.

Table 1: Proposed HPLC Chromatographic Conditions

ParameterProposed Value
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (60:40 v/v)[4][5]
Flow Rate 1.0 mL/min[6]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm (To be confirmed by UV scan)
Run Time Approximately 10 minutes
Reagent and Sample Preparation

2.1. Reagents

  • Acetonitrile (HPLC Grade)

  • Potassium dihydrogen phosphate (Analytical Grade)

  • Orthophosphoric acid (Analytical Grade)

  • Water (HPLC Grade)

  • This compound reference standard

2.2. Preparation of 0.02 M Phosphate Buffer (pH 3.0)

  • Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 with orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

2.3. Preparation of Mobile Phase

  • Mix acetonitrile and the 0.02 M phosphate buffer (pH 3.0) in a 60:40 volume/volume ratio.

  • Degas the mobile phase by sonication or helium sparging before use.

2.4. Preparation of Standard Solution

  • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Prepare a working standard solution of 10 µg/mL by diluting 10 mL of the stock solution to 100 mL with the mobile phase.

2.5. Preparation of Sample Solution

  • Accurately weigh a quantity of the sample equivalent to about 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute 10 mL of the filtered solution to 100 mL with the mobile phase to obtain a theoretical concentration of 10 µg/mL.

System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability criteria. The parameters to be assessed are presented in the table below.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas ≤ 2.0% (from 5 replicate injections of the standard solution)
Analytical Procedure
  • Inject 10 µL of the blank (mobile phase), followed by five replicate injections of the standard solution.

  • After the system suitability criteria are met, inject the sample solutions in duplicate.

  • Record the chromatograms and measure the peak area for the analyte.

Calculation

The concentration of this compound in the sample can be calculated using the following formula:

Method Validation Parameters

For this method to be considered reliable, it must undergo a thorough validation process. The key validation parameters are summarized in the table below.

Table 3: Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from blank and placebo at the retention time of the analyte.
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., 50-150% of the working concentration).
Accuracy The closeness of test results obtained by the method to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.% RSD ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant changes in results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.

Visualizations

Below is a diagram illustrating the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep Reagent and Mobile Phase Preparation standard_prep Standard Solution Preparation reagent_prep->standard_prep sample_prep Sample Solution Preparation reagent_prep->sample_prep system_suitability System Suitability Testing standard_prep->system_suitability sample_injection Sample Injection sample_prep->sample_injection system_suitability->sample_injection If Passed chrom_acq Chromatographic Data Acquisition sample_injection->chrom_acq peak_integration Peak Integration and Area Measurement chrom_acq->peak_integration calculation Concentration Calculation peak_integration->calculation reporting Result Reporting calculation->reporting

Caption: Workflow for HPLC Analysis.

References

Application Notes and Protocols for 3-Chloro-2-(4-fluorophenoxy)aniline and Structurally Related Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Substituted Anilines in Medicinal Chemistry

Halogenated and ether-linked aniline derivatives are crucial synthons in the development of targeted therapeutics. Their structural motifs are present in a variety of bioactive molecules. While 3-Chloro-2-(4-fluorophenoxy)aniline is a commercially available compound, its direct applications in multi-step syntheses are not extensively documented. However, its isomers and close analogues have been pivotal in the synthesis of approved drugs, highlighting the potential of this class of compounds in medicinal chemistry.

This document will focus on the established synthetic utility of two key analogues:

  • 3-Chloro-4-(3-fluorobenzyloxy)aniline: An essential intermediate in the synthesis of Lapatinib, a tyrosine kinase inhibitor used in cancer therapy.[1][2]

  • 3-chloro-4-(4-chlorophenoxy)aniline: A key precursor for Rafoxanide, an anthelmintic drug.[3]

The synthetic routes and protocols detailed below for these compounds provide a practical framework for researchers looking to employ this compound in their synthetic campaigns.

Synthesis of Lapatinib Intermediate: 3-Chloro-4-(3-fluorobenzyloxy)aniline

3-Chloro-4-(3-fluorobenzyloxy)aniline serves as a critical building block for the synthesis of Lapatinib, an orally active dual tyrosine kinase inhibitor.[1][2] The synthesis involves a two-step process starting from 2-chloro-4-nitrophenol and 1-(chloromethyl)-3-fluorobenzene, followed by reduction of the nitro group.[4]

Overall Synthesis Workflow

A 2-chloro-4-nitrophenol + 1-(chloromethyl)-3-fluorobenzene B Condensation (Williamson Ether Synthesis) A->B K2CO3 C 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene B->C D Reduction C->D Fe / NH4Cl E 3-Chloro-4-(3-fluorobenzyloxy)aniline D->E

Caption: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline.

Experimental Protocols

Step 1: Synthesis of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene [4]

  • To a solution of 2-chloro-4-nitrophenol and 1-(chloromethyl)-3-fluorobenzene in a suitable solvent (e.g., DMF or acetone), add potassium carbonate (K₂CO₃) as a base.

  • Heat the reaction mixture at reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.

Step 2: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline [2][4]

  • In a reactor, dissolve the intermediate from Step 1, 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene, in a mixture of ethanol and water.[2]

  • Add iron powder and ammonium chloride to the solution.[2]

  • Heat the reaction mixture to reflux and stir for approximately 2 hours, monitoring the reaction by TLC.[2]

  • After the reaction is complete, cool the mixture to room temperature.[2]

  • Filter the reaction mixture to remove the iron oxide byproducts. Wash the solid residue with ethanol.[2]

  • Combine the filtrates and remove the solvent by evaporation under reduced pressure.[2]

  • The resulting solid can be further purified by dissolving in a solvent like dichloromethane, filtering any remaining inorganic salts, and then removing the solvent to yield the final product, 3-chloro-4-(3-fluorobenzyloxy)aniline.[2]

Quantitative Data
StepReactantsReagentsProductYieldPurity (HPLC)
12-chloro-4-nitrophenol, 1-(chloromethyl)-3-fluorobenzeneK₂CO₃3-chloro-4-(3-fluorobenzyloxy)nitrobenzene--
23-chloro-4-(3-fluorobenzyloxy)nitrobenzeneFe, NH₄Cl3-Chloro-4-(3-fluorobenzyloxy)aniline82% (overall)[4], 96% (step 2)[2]99.67%[2]

Synthesis of Rafoxanide Intermediate: 3-chloro-4-(4-chlorophenoxy)aniline

3-chloro-4-(4-chlorophenoxy)aniline is a key intermediate in the synthesis of Rafoxanide, a salicylanilide anthelmintic used in veterinary medicine to control liver fluke infections.[3] The synthesis starts with the Ullmann condensation of 4-chlorophenol and 3,4-dichloronitrobenzene, followed by the reduction of the nitro group.[3]

Overall Synthesis Workflow

A 4-chlorophenol + 3,4-dichloronitrobenzene B Ullmann Condensation A->B KOH, Cu C 3-chloro-4-(4'-chlorophenoxy)nitrobenzene B->C D Reduction C->D Fe / Acetic Acid E 3-chloro-4-(4'-chlorophenoxy)aniline D->E

Caption: Synthesis of 3-chloro-4-(4-chlorophenoxy)aniline.

Experimental Protocols

Step 1: Synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene [3]

  • A mixture of 4-chlorophenol and potassium hydroxide (KOH) is heated at 70–80 °C with vigorous stirring until the phenol is completely dissolved.[3]

  • Fine copper powder and 3,4-dichloronitrobenzene are then added to the mixture.[3]

  • The reaction mixture is stirred at 110–120 °C for 2.5 hours.[3]

  • After cooling to room temperature, 0.8 M NaOH is added, and the mixture is stirred for 20 minutes to form a precipitate.[3]

  • The precipitate is filtered and washed with water until a neutral pH is achieved.[3]

  • The crude product can be purified by flash chromatography to afford the diphenylether as a pale-yellow solid.[3]

Step 2: Synthesis of 3-chloro-4-(4'-chlorophenoxy)aniline [3]

  • A mixture of iron powder, the diphenylether from Step 1, and acetic acid in an ethanol/water (3:1) solvent system is refluxed for 2 hours.[3]

  • The mixture is then cooled to room temperature, and 1 M NaOH is added to adjust the pH to 7.[3]

  • Solids are removed by filtration, and the filtrate is extracted with chloroform.[3]

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.[3]

  • The crude product is purified by flash chromatography to yield the corresponding aniline as an orange solid.[3]

Quantitative Data
StepReactantsReagentsProductYield
14-chlorophenol, 3,4-dichloronitrobenzeneKOH, Cu3-chloro-4-(4'-chlorophenoxy)nitrobenzene96%
23-chloro-4-(4'-chlorophenoxy)nitrobenzeneFe, Acetic Acid3-chloro-4-(4'-chlorophenoxy)aniline94%

Application in Drug Synthesis: Amide Bond Formation

The primary utility of these aniline building blocks in drug synthesis is for the formation of an amide bond with a carboxylic acid partner.

Logical Relationship of Amide Formation

A Substituted Aniline (e.g., 3-chloro-4-... C Amide Coupling A->C B Carboxylic Acid (or activated derivative) B->C D Active Pharmaceutical Ingredient (API) C->D

Caption: General scheme for API synthesis via amide coupling.

Example Protocol: Synthesis of Rafoxanide[3]
  • Phosphorus trichloride (PCl₃) is added to a mixture of 3-chloro-4-(4'-chlorophenoxy)aniline and 3,5-diiodosalicylic acid in xylene at room temperature.[3]

  • The resulting mixture is heated to 110 °C and stirred for 1.5 hours.[3]

  • After cooling to room temperature, the mixture is concentrated.[3]

  • The crude residue is purified by flash chromatography to afford Rafoxanide as a white solid with a yield of 82%.[3]

Conclusion

While direct synthetic applications of this compound are not prominently featured in the scientific literature, the detailed protocols for its structural isomers, 3-Chloro-4-(3-fluorobenzyloxy)aniline and 3-chloro-4-(4-chlorophenoxy)aniline, provide a robust foundation for its use in organic synthesis and drug discovery. The methodologies for Williamson ether synthesis, nitro group reduction, and subsequent amide bond formation are well-established and can be adapted for this building block. Researchers can leverage these protocols to explore the synthesis of novel compounds with potential biological activity, particularly in the development of kinase inhibitors and other targeted therapies.

References

Application Notes and Protocols for N-Alkylation of 3-Chloro-2-(4-fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis of Starting Material: 3-Chloro-2-(4-fluorophenoxy)aniline

A plausible synthetic route to the starting material, this compound, involves the reduction of a nitro-intermediate. This approach is analogous to the synthesis of similar substituted anilines.[5]

Recommended N-Alkylation Protocols

Two primary methods are recommended for the N-alkylation of this compound: Catalytic N-Alkylation with Alcohols and Reductive Amination. These methods are well-suited for electron-deficient and sterically hindered anilines.[6][7][8][9]

Protocol 1: Catalytic N-Alkylation with Alcohols via Borrowing Hydrogen

This protocol utilizes a ruthenium-based catalyst in a "borrowing hydrogen" strategy, offering a green and efficient method for N-alkylation using readily available alcohols.[8][9] This approach is effective for anilines bearing electron-withdrawing groups.[10]

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂), a suitable ligand (if required), and a base (e.g., potassium tert-butoxide).

  • Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the desired primary alcohol (1.2 mmol), and an anhydrous solvent (e.g., toluene or p-xylene).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 80-140°C) with vigorous stirring for the required duration (typically 12-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: Reductive Amination

Reductive amination is a highly effective method for the controlled mono-alkylation of anilines, preventing over-alkylation that can occur with traditional methods using alkyl halides.[2][11] This one-pot procedure is suitable for sterically hindered and electron-deficient anilines.[6][7][12]

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aldehyde or ketone (1.1 mmol) in a suitable solvent (e.g., dichloromethane, DCE, or THF).

  • Addition of Reducing Agent: Add a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol), to the mixture. If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the final N-alkylated product.

Data Presentation

MethodAniline Substrate (Analogue)Alkylating AgentCatalyst/ReagentBaseSolventTemp (°C)Time (h)Yield (%)Reference
Catalytic2-ChloroanilineBenzyl alcoholMn-PNP Complext-BuOKToluene8024~85[8]
Catalytic4-FluoroanilineMethanol[Ru]-3t-BuOKMethanolReflux48~75[9]
Reductive Amination2,6-DiisopropylanilineCyclohexanoneBH₃·THF/TMSOTf-DMFRT~466[7]
Reductive Amination2-BromoanilineCyclopentanoneNaBH(OAc)₃AcOH (cat.)DCERT1282[13]

Mandatory Visualizations

Experimental Workflow for N-Alkylation

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Aniline This compound ReactionVessel Reaction Vessel (Solvent, Catalyst, Base) Aniline->ReactionVessel AlkylatingAgent Aldehyde/Ketone or Alcohol AlkylatingAgent->ReactionVessel Quenching Quenching ReactionVessel->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Crude Product Product N-Alkylated Product Purification->Product Purified Product

Caption: General experimental workflow for the N-alkylation of this compound.

General Drug Discovery and Development Pathway

G Start Target Identification & Validation HitDiscovery Hit Discovery (HTS, etc.) Start->HitDiscovery HitToLead Hit-to-Lead (SAR Studies) HitDiscovery->HitToLead LeadOp Lead Optimization (ADME/Tox) HitToLead->LeadOp Preclinical Preclinical Development (In vivo studies) LeadOp->Preclinical IND IND Filing Preclinical->IND Clinical Clinical Trials (Phase I-III) IND->Clinical NDA NDA Submission Clinical->NDA Approval FDA Review & Approval NDA->Approval

Caption: A simplified flowchart illustrating the typical stages of drug discovery and development.[14][15]

References

Application Notes and Protocols: Developing Kinase Inhibitors from Phenoxyaniline Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of kinase inhibitors derived from phenoxyaniline and related scaffolds, such as 4-anilinoquinazolines and 4-phenoxyquinolines. This document outlines the synthesis of these compounds, methods for evaluating their biochemical and cellular activity, and the key signaling pathways they target.

Introduction to Phenoxyaniline Scaffolds in Kinase Inhibition

The phenoxyaniline scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. This structural motif, along with bioisosteric replacements like 4-anilinoquinazoline and 4-phenoxyquinoline, has been successfully employed to target the ATP-binding site of various kinases.[1][2] These scaffolds serve as a foundation for designing potent and selective inhibitors for key kinases implicated in cancer and other diseases, including MEK, PDGF receptor (PDGFr), and Cyclin-Dependent Kinase 9 (CDK9).

Data Presentation: Inhibitory Activities of Phenoxyaniline-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of representative compounds based on phenoxyaniline-related scaffolds against their target kinases and cancer cell lines.

Table 1: Biochemical Inhibitory Activity of Phenoxyaniline-Based Compounds

Compound IDScaffoldTarget KinaseIC50 (nM)Reference
1 3-Cyano-4-(phenoxyanilino)quinolineMEK11.5[3]
2 4-Phenoxyquinolinec-Met1.42[4]
3 4-AnilinoquinazolineEGFR17.32[5]
4 4-AnilinoquinazolinePDGFR-α2.1[6]
5 4-AnilinoquinazolineVEGFR-225.0[1]

Table 2: Cellular Antiproliferative Activity of Phenoxyaniline-Based Compounds

Compound IDScaffoldCell LineIC50 (µM)Reference
Compound 1s 4-PhenoxyquinolineA549 (Lung Carcinoma)0.39[4]
Compound 1s 4-PhenoxyquinolineH460 (Large Cell Lung Cancer)0.18[4]
Compound 1s 4-PhenoxyquinolineHT-29 (Colorectal Adenocarcinoma)0.38[4]
Compound 1s 4-PhenoxyquinolineMKN45 (Gastric Carcinoma)0.81[4]
Compound 7i 4-AnilinoquinazolineA549 (Lung Carcinoma)2.25[5]
Compound 7i 4-AnilinoquinazolineHT-29 (Colorectal Adenocarcinoma)1.72[5]
Compound 7i 4-AnilinoquinazolineMCF-7 (Breast Adenocarcinoma)2.81[5]
Compound 6j 4-AnilinoquinazolineA431 (Epidermoid Carcinoma)4.88[2]
Compound 6j 4-AnilinoquinazolineH1975 (Non-Small Cell Lung Cancer)4.38[2]
Compound 6j 4-AnilinoquinazolineA549 (Lung Carcinoma)11.97[2]

Experimental Protocols

This section provides detailed protocols for the synthesis of a representative 4-anilinoquinazoline inhibitor and for the biochemical and cellular assays to evaluate its efficacy.

Protocol 1: Synthesis of a 6-Arylureido-4-anilinoquinazoline EGFR Inhibitor[5]

This protocol describes the synthesis of a potent EGFR inhibitor with a 4-anilinoquinazoline scaffold.

Step 1: Synthesis of 6-Nitroquinazolin-4(3H)-one

  • In a round-bottom flask, combine 2-amino-4-nitrobenzoic acid (7.28 g, 40.0 mmol) and formamide (60 ml).

  • Stir the mixture at 150°C for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Collect the precipitate by filtration.

  • Wash the product with isopropanol and dry to yield 6-nitroquinazolin-4(3H)-one.[5]

Step 2: Synthesis of 4-Chloro-6-nitroquinazoline

  • Suspend 6-nitroquinazolin-4(3H)-one (from Step 1) in thionyl chloride.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 4-6 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Add dichloromethane to the residue and filter to obtain the crude product.

Step 3: Synthesis of N-(substituted-phenyl)-6-nitroquinazolin-4-amine

  • Dissolve 4-chloro-6-nitroquinazoline (from Step 2) in isopropanol.

  • Add the appropriately substituted aniline.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and collect the precipitate by filtration.

  • Wash the solid with isopropanol and dry to obtain the desired product.

Step 4: Synthesis of N4-(substituted-phenyl)quinazoline-4,6-diamine

  • Suspend the N-(substituted-phenyl)-6-nitroquinazolin-4-amine (from Step 3) in a mixture of ethanol and water.

  • Add ammonium chloride and iron powder.

  • Reflux the mixture for 3-5 hours.

  • Filter the hot reaction mixture through celite and wash with hot ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 5: Synthesis of the Final 6-Arylureido-4-anilinoquinazoline Derivative

  • Dissolve the N4-(substituted-phenyl)quinazoline-4,6-diamine (from Step 4) in anhydrous N,N-dimethylformamide (DMF).

  • Add the desired substituted phenyl isocyanate.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by column chromatography to obtain the final compound.

G Synthesis of 4-Anilinoquinazoline Inhibitor A 2-Amino-4-nitrobenzoic Acid B 6-Nitroquinazolin-4(3H)-one A->B Formamide, 150°C C 4-Chloro-6-nitroquinazoline B->C SOCl2, DMF (cat.) D N-(Aryl)-6-nitroquinazolin-4-amine C->D Substituted Aniline, Isopropanol E N4-(Aryl)quinazoline-4,6-diamine D->E Fe, NH4Cl, EtOH/H2O F Final 6-Arylureido-4-anilinoquinazoline E->F Aryl isocyanate, DMF G In Vitro Kinase Inhibition Assay Workflow A Prepare compound dilutions B Add compound, kinase, and substrate/ATP to plate A->B C Incubate at room temperature B->C D Add ADP-Glo™ Reagent C->D E Incubate to deplete ATP D->E F Add Kinase Detection Reagent E->F G Incubate to generate luminescence F->G H Measure luminescence G->H I Calculate IC50 H->I G MEK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation MEK_Inhibitor Phenoxyaniline MEK Inhibitor MEK_Inhibitor->MEK G PDGF Receptor Signaling Pathway PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR PI3K PI3K PDGFR->PI3K RAS_MAPK RAS/MAPK Pathway PDGFR->RAS_MAPK Angiogenesis Angiogenesis PDGFR->Angiogenesis AKT AKT PI3K->AKT CellGrowth Cell Growth, Proliferation AKT->CellGrowth RAS_MAPK->CellGrowth PDGFR_Inhibitor Phenoxyaniline PDGFR Inhibitor PDGFR_Inhibitor->PDGFR G CDK9 in Transcriptional Regulation RNAPII RNA Polymerase II Phosphorylation Phosphorylation of RNAPII CTD RNAPII->Phosphorylation recruits Promoter Promoter Promoter->RNAPII CDK9_CyclinT CDK9/Cyclin T1 CDK9_CyclinT->Phosphorylation Elongation Transcriptional Elongation Phosphorylation->Elongation Oncogene_Expression Oncogene Expression Elongation->Oncogene_Expression CDK9_Inhibitor Phenoxyaniline CDK9 Inhibitor CDK9_Inhibitor->CDK9_CyclinT

References

Application Notes and Protocols for the Scale-up Synthesis of 3-Chloro-2-(4-fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 3-Chloro-2-(4-fluorophenoxy)aniline, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with a nucleophilic aromatic substitution reaction to form a diaryl ether, followed by the reduction of a nitro group to yield the final aniline product. This protocol is designed to be scalable and robust, making it suitable for industrial production.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its structural motif is present in a range of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest. The following application note details a reliable two-step synthetic route amenable to scale-up, starting from commercially available materials.

Chemical Properties

PropertyValue
Molecular FormulaC12H9ClFNO
Molecular Weight237.66 g/mol [1]
AppearanceOff-white to light brown solid
Melting Point73-77 °C (for a similar isomer)
SolubilitySoluble in organic solvents such as Dichloromethane, Ethyl Acetate, and Methanol

Synthetic Pathway

The synthesis of this compound is accomplished via a two-step reaction sequence. The first step involves the formation of a diaryl ether through a nucleophilic aromatic substitution reaction between 2,3-dichloronitrobenzene and 4-fluorophenol. The subsequent step is the reduction of the nitro intermediate to the desired aniline.

G cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: Nitro Group Reduction A 2,3-Dichloronitrobenzene C 3-Chloro-2-(4-fluorophenoxy)nitrobenzene A->C K2CO3, DMF, 120 °C B 4-Fluorophenol B->C D 3-Chloro-2-(4-fluorophenoxy)nitrobenzene E This compound D->E Fe, NH4Cl, EtOH/H2O, Reflux

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Chloro-2-(4-fluorophenoxy)nitrobenzene

Materials and Reagents:

ReagentCAS No.MW ( g/mol )Molar Eq.Quantity
2,3-Dichloronitrobenzene3209-22-1192.001.0100 g
4-Fluorophenol371-41-5112.101.164.2 g
Potassium Carbonate (K2CO3)584-08-7138.211.5107.8 g
N,N-Dimethylformamide (DMF)68-12-273.09-500 mL

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 2,3-dichloronitrobenzene (100 g, 0.521 mol), 4-fluorophenol (64.2 g, 0.573 mol), and potassium carbonate (107.8 g, 0.781 mol).

  • Add N,N-dimethylformamide (500 mL) to the flask.

  • Heat the reaction mixture to 120 °C with vigorous stirring under a nitrogen atmosphere.

  • Maintain the reaction at this temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 2 L of ice-cold water with stirring.

  • A solid precipitate will form. Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure 3-Chloro-2-(4-fluorophenoxy)nitrobenzene.

Expected Yield and Purity:

ParameterExpected Value
Yield85-90%
Purity (HPLC)>98%
AppearanceYellow crystalline solid
Step 2: Synthesis of this compound

Materials and Reagents:

ReagentMW ( g/mol )Molar Eq.Quantity
3-Chloro-2-(4-fluorophenoxy)nitrobenzene267.641.0100 g
Iron Powder (Fe)55.855.0104.7 g
Ammonium Chloride (NH4Cl)53.490.510.0 g
Ethanol (EtOH)46.07-400 mL
Water (H2O)18.02-100 mL

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of 3-Chloro-2-(4-fluorophenoxy)nitrobenzene (100 g, 0.374 mol) in ethanol (400 mL).

  • Add water (100 mL) and ammonium chloride (10.0 g, 0.187 mol) to the solution.

  • Heat the mixture to reflux (approximately 80-85 °C).

  • Once refluxing, add iron powder (104.7 g, 1.87 mol) portion-wise over 1 hour to control the exothermic reaction.

  • After the addition is complete, continue to reflux the mixture for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Extract the remaining aqueous layer with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Expected Yield and Purity:

ParameterExpected Value
Yield90-95%
Purity (HPLC)>99%
AppearanceOff-white to light brown solid

Experimental Workflow

G cluster_step1 Step 1: Diaryl Ether Formation cluster_step2 Step 2: Nitro Group Reduction A1 Charge Reactants (2,3-Dichloronitrobenzene, 4-Fluorophenol, K2CO3, DMF) A2 Heat to 120 °C (8-12h) A1->A2 A3 Reaction Monitoring (TLC/HPLC) A2->A3 A4 Work-up (Quench with H2O, Filter) A3->A4 A5 Purification (Recrystallization) A4->A5 A6 Intermediate Product A5->A6 B1 Charge Reactants (Intermediate, Fe, NH4Cl, EtOH/H2O) A6->B1 Proceed to next step B2 Heat to Reflux (4-6h) B1->B2 B3 Reaction Monitoring (TLC/HPLC) B2->B3 B4 Work-up (Filter, Evaporate, Extract) B3->B4 B5 Purification (Chromatography/Recrystallization) B4->B5 B6 Final Product B5->B6

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 2,3-Dichloronitrobenzene is a toxic and irritant compound. Avoid inhalation and contact with skin.

  • N,N-Dimethylformamide (DMF) is a reproductive hazard. Handle with extreme care.

  • The reduction of the nitro group with iron is an exothermic reaction. Careful portion-wise addition of the iron powder is necessary to control the reaction temperature.

Conclusion

The protocol described provides a detailed and scalable method for the synthesis of this compound. The use of readily available starting materials and robust reaction conditions makes this procedure suitable for the production of multi-gram to kilogram quantities of the target compound, facilitating its use in drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2-(4-fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-(4-fluorophenoxy)aniline.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process:

  • Ullmann Condensation: Formation of the diaryl ether linkage via a copper-catalyzed reaction between an activated aryl halide and a phenol.

  • Nitro Group Reduction: Reduction of the nitro intermediate to the desired aniline.

A common route involves the reaction of 2,3-dichloronitrobenzene with 4-fluorophenol, followed by the reduction of the resulting 3-chloro-2-(4-fluorophenoxy)nitrobenzene.

Experimental Workflow

G cluster_ullmann Step 1: Ullmann Condensation cluster_reduction Step 2: Nitro Group Reduction A 2,3-Dichloronitrobenzene D 3-Chloro-2-(4-fluorophenoxy)nitrobenzene A->D B 4-Fluorophenol B->D C Copper Catalyst (e.g., CuI) Base (e.g., K2CO3) Solvent (e.g., DMF) C->D F This compound D->F E Reducing Agent (e.g., Fe/CH3COOH) Solvent (e.g., EtOH/H2O) E->F

Caption: Synthetic pathway for this compound.

Troubleshooting Guides

Step 1: Ullmann Condensation

Issue 1: Low or No Yield of Diaryl Ether

Possible Cause Troubleshooting Action
Inactive Copper Catalyst Use freshly purchased, high-purity copper(I) iodide or activate copper powder before use. Activation can be achieved by washing with a dilute acid to remove oxide layers.
Inappropriate Base Ensure the base is strong enough to deprotonate the phenol but not so strong as to cause side reactions. Potassium carbonate or cesium carbonate are common choices. Ensure the base is anhydrous.
Solvent Issues Use a high-boiling polar aprotic solvent like DMF, DMSO, or NMP. Ensure the solvent is anhydrous, as water can inhibit the reaction.
Low Reaction Temperature Ullmann condensations often require high temperatures (120-200 °C). Ensure the reaction is heated to the appropriate temperature for a sufficient duration.[1]
Poor Quality Starting Materials Verify the purity of 2,3-dichloronitrobenzene and 4-fluorophenol using techniques like NMR or GC-MS.

Issue 2: Formation of Side Products

Side Product Identification Mitigation Strategy
Reductive Dehalogenation Product (2-Chloro-nitrobenzene) GC-MS or LC-MS analysis of the crude reaction mixture.Use a less reactive solvent and ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions.
Homocoupling of 4-fluorophenol Can be identified by NMR and MS analysis.Use a stoichiometric amount of the phenol or a slight excess of the aryl halide.
Biphenylene and Triphenylene derivatives These highly conjugated byproducts can be detected by UV-Vis spectroscopy and mass spectrometry.[2]Optimize the reaction temperature and catalyst loading. Lower temperatures may favor the desired cross-coupling over self-condensation.

Side Reaction Pathways in Ullmann Condensation

G cluster_main Main Reaction cluster_side Side Reactions A 2,3-Dichloronitrobenzene C 3-Chloro-2-(4-fluorophenoxy)nitrobenzene A->C E 2-Chloronitrobenzene A->E [H] I Biphenylene/Triphenylene Derivatives A->I Cu catalyst High Temp B 4-Fluorophenol B->C G Bis(4-fluorophenoxy) ether B->G Cu catalyst D Reductive Dehalogenation F Homocoupling H Self-Condensation G cluster_main_path Main Reduction Pathway cluster_side_path Side Reactions A Nitro Compound B Nitroso Intermediate A->B C Hydroxylamine Intermediate B->C E Azo Compound B->E + Aniline D Aniline Product C->D C->E Condensation

References

Technical Support Center: Optimization of Ullmann Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Ullmann diaryl ether synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Ullmann diaryl ether synthesis in a question-and-answer format.

Question 1: Why am I observing low to no yield of my desired diaryl ether?

Answer: Low or no product yield in an Ullmann diaryl ether synthesis can stem from several factors related to your substrates, catalyst system, and reaction conditions.

  • Substrate Reactivity:

    • Aryl Halide: The reactivity of the aryl halide is critical. The general reactivity trend is I > Br > Cl >> F.[1] Aryl halides with electron-withdrawing groups tend to react more readily, while electron-rich aryl halides can be challenging and may require higher temperatures or more active catalyst systems.[2]

    • Phenol: Phenols with electron-donating groups are generally more reactive. Conversely, phenols with electron-withdrawing groups, such as nitrophenols, exhibit reduced nucleophilicity and can be poor substrates under standard conditions.[1] Steric hindrance on either the aryl halide or the phenol, particularly at the ortho positions, can significantly decrease the reaction rate and yield.[3]

  • Catalyst and Ligand:

    • Copper Source: The choice of copper catalyst (e.g., CuI, CuBr, Cu2O, or copper nanoparticles) can influence the reaction outcome.[3][4] The catalyst's quality and solubility in the reaction medium are important.

    • Ligand Selection: For challenging substrates, the use of a ligand is often essential to facilitate the reaction at lower temperatures and with lower catalyst loadings.[5] Common ligands include N,N- and N,O-chelating compounds like N,N-dimethylglycine, 8-hydroxyquinoline, and 2,2,6,6-tetramethylheptane-3,5-dione (TMHD).[5][6][7] The choice of ligand can be critical, and screening different ligand types may be necessary.[5]

  • Base and Solvent:

    • Base: The base plays a crucial role in deprotonating the phenol. Common bases include K2CO3, K3PO4, and Cs2CO3.[2][5] The strength and solubility of the base can affect the reaction rate. For instance, Cs2CO3 is often more effective but also more expensive. The presence of water can deactivate the base, so anhydrous conditions are often preferred.[5]

    • Solvent: The choice of solvent can impact the solubility of the reactants and the catalyst, as well as the reaction temperature. Polar aprotic solvents like DMF, DMSO, and NMP are commonly used.[8] However, in some cases, non-polar solvents like toluene or xylene have been used successfully, particularly with specific catalyst-ligand systems.[2]

  • Reaction Temperature:

    • Classical Ullmann reactions often require high temperatures (100-220 °C).[1] Modern ligand-accelerated protocols can often be run at lower temperatures (e.g., 80-130 °C).[5][8] If you are observing low yield, a careful increase in temperature might be beneficial, but be mindful of potential side reactions.

Question 2: I am observing side products in my reaction. What are they and how can I minimize them?

Answer: A common side reaction in the Ullmann diaryl ether synthesis is the reductive dehalogenation of the aryl halide starting material.[1] This leads to the formation of an arene byproduct. Another potential side reaction is the homocoupling of the aryl halide to form a biaryl compound.

To minimize these side reactions:

  • Optimize Catalyst and Ligand: The choice of ligand can influence the selectivity of the reaction. Screening different ligands may help to favor the desired C-O bond formation over side reactions.

  • Control Reaction Temperature: Excessive temperatures can sometimes promote side reactions. Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Ensure Inert Atmosphere: Traces of oxygen can sometimes contribute to side reactions. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand combination for the Ullmann diaryl ether synthesis?

A1: There is no single "best" combination as the optimal choice depends heavily on the specific substrates being coupled. However, some general guidelines can be provided:

  • For simple, activated substrates, a simple copper salt like CuI may be sufficient without a ligand.

  • For less reactive or sterically hindered substrates, a combination of a copper source (e.g., CuI) and a ligand is often necessary. N,N-dimethylglycine is a commonly used and effective ligand for a range of substrates.[5] For particularly challenging couplings, ligands like 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) have been shown to accelerate the reaction.[6][7]

Q2: Which base should I use for my reaction?

A2: The choice of base can significantly impact the reaction.

  • K3PO4 is a good starting point for many ligand-catalyzed Ullmann reactions.[5]

  • Cs2CO3 is often more effective, especially for less reactive phenols, but is also more expensive.[6][7][8]

  • K2CO3 is a less expensive option that can be effective, particularly in non-polar solvents with the right catalyst system.[2]

It is crucial to use an anhydrous base, as water can inhibit the reaction.[5]

Q3: What are the typical reaction temperatures and times?

A3:

  • Classical Ullmann: Traditionally, these reactions were run at high temperatures, often between 100 °C and 220 °C, for several hours to days.[1]

  • Modern, Ligand-Accelerated Ullmann: With the use of appropriate ligands, reaction temperatures can often be lowered to the 80-130 °C range, with reaction times typically between 5 and 24 hours.[5][8]

Q4: How do I work up the reaction and purify the product?

A4: A typical workup procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Diluting the mixture with an organic solvent (e.g., ethyl acetate).

  • Washing the organic layer with aqueous solutions to remove the base and other inorganic salts. This may include a dilute acid wash (e.g., 1N HCl), followed by water and brine.[1] An aqueous ammonia wash can be used to remove residual copper salts.[1]

  • Drying the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Removing the solvent under reduced pressure.

  • Purifying the crude product, typically by column chromatography on silica gel.[1]

Data Presentation

Table 1: Effect of Base and Solvent on a Model Ullmann Coupling

EntryBase (2.0 equiv)SolventTemperature (°C)Yield (%)
1Cs2CO3Dioxane1000
2Cs2CO3 + molecular sievesDioxane1005
3K3PO4Dioxane10025
4K3PO4MeCN8075
5K3PO4Toluene11010
6K3PO4DMF11020

Reaction conditions: 4-bromoanisole (1.0 equiv), 4-methoxyphenol (1.0 equiv), CuI (10 mol%), N,N-dimethylglycine (L1) (10 mol%). Data adapted from a ligand screening study.[5]

Table 2: Effect of Ligand on a Model Ullmann Coupling

EntryLigand (10 mol %)Time (h)Conversion (%)
1N,N-dimethylglycine (L1)2.2575
2L-Proline (L2)2.2560
38-Hydroxyquinoline (L45)2.2555
4N-Butylimidazole (L48)2.2565
5None24<5

Reaction conditions: 4-bromoanisole (1.0 equiv), 4-methoxyphenol (1.0 equiv), CuI (10 mol%), K3PO4 (2.0 equiv), MeCN, 80 °C. Data adapted from a ligand screening study.[5]

Experimental Protocols

Representative Protocol for a Ligand-Accelerated Ullmann Diaryl Ether Synthesis:

To a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add CuI (e.g., 10 mol%), the chosen ligand (e.g., 10-20 mol%), and the base (e.g., K3PO4, 2.0 equivalents). Then, add the phenol (1.0 equivalent) and the aryl halide (1.0-1.2 equivalents). Add the anhydrous solvent (e.g., acetonitrile or DMF) and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS). Upon completion, cool the reaction to room temperature and follow the general workup and purification procedure described in the FAQs.[5]

Visualizations

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Aryl Halide - Phenol - Copper Catalyst - Ligand (optional) - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench and Extract monitor->quench Reaction Complete wash Aqueous Washes quench->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify (e.g., Chromatography) concentrate->purify

Caption: General experimental workflow for the Ullmann diaryl ether synthesis.

Troubleshooting_Logic cluster_substrates Substrate Issues cluster_conditions Reaction Conditions start Low/No Yield? check_halide Check Aryl Halide (I > Br > Cl) start->check_halide check_phenol Check Phenol (EWG/Steric Hindrance?) start->check_phenol check_catalyst Screen Ligands check_halide->check_catalyst check_phenol->check_catalyst check_base Change Base (e.g., K3PO4 -> Cs2CO3) check_catalyst->check_base solution Improved Yield check_catalyst->solution check_temp Increase Temperature check_base->check_temp check_base->solution check_solvent Change Solvent check_temp->check_solvent check_temp->solution check_solvent->solution

References

Technical Support Center: Purification of 3-Chloro-2-(4-fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Chloro-2-(4-fluorophenoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

  • Unreacted starting materials: Such as 2,3-dichloro-nitrobenzene and 4-fluorophenol.

  • Intermediates from nitro reduction: Including corresponding nitroso and azoxy compounds.[1][2]

  • Isomeric products: Positional isomers of the desired product.

  • Byproducts from side reactions: Such as phenazine-type compounds from the reaction of aniline with nitrobenzene.[3]

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying substituted anilines are flash column chromatography and recrystallization.

  • Flash Column Chromatography: This technique is effective for separating the target compound from impurities with different polarities. A common solvent system for a structurally similar compound is a gradient of ethyl acetate in hexanes.[4]

  • Recrystallization: This method is suitable for removing smaller amounts of impurities, especially if the crude product is already of reasonable purity. A patent for a similar compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, suggests the use of n-heptane for recrystallization.[1]

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the progress of your column chromatography. It allows for a quick assessment of the separation and helps in identifying the fractions containing the pure product. For aniline compounds, visualization under UV light is typically effective. Staining with a suitable reagent can also be used if the compound is not UV-active.

Q4: My purified this compound is colored. Is this normal?

A4: Freshly purified anilines are often colorless or pale yellow.[5] However, they are prone to oxidation upon exposure to air and light, which can result in the formation of colored impurities, causing the sample to darken over time to yellow or red.[5] It is advisable to store the purified compound under an inert atmosphere and protected from light.

Troubleshooting Guides

Flash Column Chromatography
Issue Potential Cause Troubleshooting Steps
Poor Separation of Product and Impurities Inappropriate solvent system.Optimize the solvent system using TLC. Aim for a solvent mixture that gives your product an Rf value of ~0.3. For anilines, a gradient of ethyl acetate in hexanes is a good starting point.[4]
Column overloading.Use an appropriate amount of crude material for the column size. As a general rule, use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Co-elution of impurities.If impurities have similar polarity, consider using a different stationary phase (e.g., alumina) or a different solvent system.
Product is Tailing on the Column Compound is too polar for the solvent system.Gradually increase the polarity of the eluent.
Interaction with acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the silica gel and reduce tailing.
Product is not Eluting from the Column Solvent system is not polar enough.Increase the polarity of the eluent. If necessary, switch to a more polar solvent system, such as methanol in dichloromethane.
Compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.
Recrystallization
Issue Potential Cause Troubleshooting Steps
Product Does Not Crystallize Solution is not supersaturated.Concentrate the solution by slowly evaporating the solvent.
Inappropriate solvent.The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents or solvent mixtures. For a similar compound, n-heptane was effective.[1]
Presence of significant impurities inhibiting crystallization.Purify the crude material by column chromatography first to remove the bulk of the impurities.
Oiling Out Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling solvent.
The solution is cooling too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
High concentration of impurities.Pre-purify by another method like column chromatography.
Low Recovery of Purified Product Too much solvent was used for recrystallization.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The product has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Flash Column Chromatography of a Structurally Similar Aniline

This protocol is adapted from the purification of 3-chloro-4-(4'-chlorophenoxy)aminobenzene and can be used as a starting point for the purification of this compound.[4]

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial chromatography eluent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry of the silica in the initial eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Start the elution with a low polarity solvent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 20-50% ethyl acetate in hexanes) based on the separation observed by TLC.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Recrystallization of a Structurally Similar Aniline

This protocol is based on the recrystallization of 3-chloro-4-(3-fluorobenzyloxy)aniline.[1]

  • Dissolution: Place the crude this compound in a flask and add a minimal amount of a suitable solvent (e.g., n-heptane). Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Solvent Systems for Purification of Substituted Anilines
CompoundPurification MethodSolvent SystemReference
3-chloro-4-(4'-chlorophenoxy)aminobenzeneFlash Chromatography20-50% Ethyl Acetate in Hexanes[4]
3-chloro-4-(3-fluorobenzyloxy)anilineRecrystallizationn-Heptane[1]

Visualizations

PurificationWorkflow Crude Crude this compound Chromatography Flash Column Chromatography Crude->Chromatography Recrystallization Recrystallization Crude->Recrystallization Analysis Purity Analysis (TLC, HPLC, NMR) Chromatography->Analysis Recrystallization->Analysis Pure Pure Product Analysis->Pure >98% Pure

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Purification Issue Identified CheckPurity Assess Purity (TLC/HPLC) Start->CheckPurity Impure Significant Impurities Present CheckPurity->Impure Low Purity LowYield Low Yield CheckPurity->LowYield High Purity, Low Recovery OilingOut Product Oils Out CheckPurity->OilingOut Oiling during Recrystallization OptimizeChroma Optimize Chromatography (Solvent, Gradient, Loading) Impure->OptimizeChroma OptimizeRecryst Optimize Recrystallization (Solvent, Cooling Rate) LowYield->OptimizeRecryst OilingOut->OptimizeRecryst ConsiderAlt Consider Alternative Method (e.g., Distillation, Prep-HPLC) OptimizeChroma->ConsiderAlt OptimizeRecryst->ConsiderAlt

Caption: A logical approach to troubleshooting common purification problems.

References

Technical Support Center: Addressing Poor Solubility of 3-Chloro-2-(4-fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 3-Chloro-2-(4-fluorophenoxy)aniline in various assays.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound in experimental settings.

Issue Probable Cause(s) Recommended Solution(s)
Compound precipitates out of solution upon addition to aqueous assay buffer. The compound has low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- Increase the final concentration of the co-solvent (e.g., DMSO, ethanol) in the assay, ensuring it is within the tolerance level of the assay system.[1] - Prepare a more concentrated stock solution in an organic solvent and add a smaller volume to the aqueous buffer. - Utilize a different solubilization technique, such as incorporating surfactants or cyclodextrins.[2][3][4]
Inconsistent results or poor reproducibility in assays. The compound is not fully dissolved, leading to variations in the effective concentration. The compound may be degrading or precipitating over the course of the experiment.- Visually inspect the stock solution and final assay solution for any particulates. - Perform a solubility test to determine the maximum soluble concentration in your assay buffer. - Prepare fresh dilutions from the stock solution for each experiment.
Low or no activity observed in a cell-based assay. Poor solubility limits the amount of compound that can cross cell membranes. The compound may be precipitating in the cell culture medium.- Decrease the final concentration of the compound to a level below its solubility limit in the culture medium. - Use a formulation with solubility enhancers like cyclodextrins, which can improve bioavailability.[2][3][4] - Pre-treat the cell culture medium with the vehicle (e.g., DMSO) before adding the compound stock solution to aid dissolution.
Stock solution appears cloudy or contains visible particles. The compound is not fully dissolved in the chosen solvent at the desired concentration. The stock solution may have been stored improperly, leading to precipitation.- Try gentle warming (e.g., 37°C) and vortexing to aid dissolution. Be cautious, as heat can degrade some compounds. - If warming is ineffective, consider using a different organic solvent or a combination of co-solvents. - Filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles before use.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound?

Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight~251.68 g/mol Higher molecular weight can sometimes correlate with lower solubility.
PolarityLow to moderateLikely more soluble in organic solvents than in water.[5][6]
Hydrogen BondingLimited potential for hydrogen bondingReduced interaction with water molecules, leading to lower aqueous solubility.[5]
pKaThe aniline group is weakly basic.Solubility will be pH-dependent, with increased solubility at lower pH due to protonation of the amine group.

Q2: What is the best solvent to dissolve this compound?

A2: Due to its predicted low aqueous solubility, organic solvents are recommended for preparing stock solutions. Dimethyl sulfoxide (DMSO) is a common first choice as it can dissolve a wide range of organic compounds.[1] Other potential organic solvents include ethanol, methanol, and N,N-dimethylformamide (DMF). The choice of solvent may also depend on the specific requirements and limitations of your assay.

Q3: How can I determine the solubility of this compound in my specific assay buffer?

A3: You can perform a kinetic solubility assay.[7][8][9] A general protocol involves preparing a high-concentration stock solution of the compound in DMSO and then making serial dilutions in your assay buffer. The solubility limit is the highest concentration that does not show any visible precipitation after a defined incubation period. This can be assessed visually or by using techniques like nephelometry, which measures light scattering from undissolved particles.[7][8]

Q4: What are co-solvents and how can they help with solubility?

A4: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of poorly soluble compounds in aqueous solutions. For this compound, using a certain percentage of a co-solvent like DMSO or ethanol in your final assay buffer can help keep the compound in solution. It is crucial to determine the maximum percentage of the co-solvent that your assay can tolerate without affecting the biological system.

Q5: Are there alternatives to co-solvents for improving solubility in cell-based assays?

A5: Yes, other formulation strategies can be employed, especially when the required concentration of an organic solvent is toxic to the cells. These include the use of:

  • Surfactants: These molecules can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[10] Common non-ionic surfactants used in biological assays include Tween® 20 and Tween® 80.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility and bioavailability.[2][3][4][11][12]

Experimental Protocols

Protocol 1: Kinetic Solubility Screening

This protocol provides a method to estimate the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS)

  • 96-well microplate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or a nephelometer

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: In the 96-well plate, perform serial dilutions of the stock solution in your aqueous buffer. For example, start with a 1:100 dilution (to get 100 µM) and then perform 2-fold serial dilutions across the plate. Include a buffer-only control.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), protected from light.

  • Observation: Visually inspect the wells for any signs of precipitation.

  • Quantification (Optional):

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates precipitation.[8]

    • UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a wavelength where the compound absorbs. The concentration of the soluble compound can be determined from a standard curve.

Protocol 2: Preparation of a Surfactant-Based Formulation

This protocol describes how to use a surfactant to improve the solubility of this compound for cell-based assays.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • A sterile, aqueous solution of a non-ionic surfactant (e.g., 10% Tween® 20 in water)

  • Cell culture medium

Procedure:

  • Determine Surfactant Tolerance: First, determine the maximum concentration of the surfactant that your cells can tolerate without showing signs of toxicity.

  • Prepare Surfactant-Medium Mixture: Prepare your cell culture medium containing the desired final concentration of the surfactant (below the toxicity limit).

  • Add Compound Stock: While gently vortexing the surfactant-medium mixture, slowly add the required volume of the 10 mM compound stock solution to achieve the desired final concentration of this compound.

  • Equilibration: Allow the solution to equilibrate for at least 30 minutes at room temperature before applying it to the cells.

  • Visual Inspection: Before use, visually inspect the final formulation for any signs of precipitation.

Visualizations

TroubleshootingWorkflow start Problem: Poor Compound Solubility issue1 Precipitation in Aqueous Buffer start->issue1 issue2 Inconsistent Assay Results start->issue2 issue3 Low/No Activity in Cell Assays start->issue3 cause1 Low Aqueous Solubility issue1->cause1 cause2 Incomplete Dissolution issue2->cause2 cause3 Precipitation in Culture Medium issue3->cause3 solution1 Increase Co-solvent % cause1->solution1 solution2 Use Surfactants or Cyclodextrins cause1->solution2 solution3 Perform Solubility Screening cause2->solution3 solution4 Prepare Fresh Dilutions cause2->solution4 solution5 Lower Compound Concentration cause3->solution5 solution6 Use Enhanced Formulation cause3->solution6

Caption: A troubleshooting workflow for addressing solubility issues.

StockPreparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex & Gentle Warming (if necessary) add_solvent->dissolve filter Filter (0.22 µm) (if particulates remain) dissolve->filter store Store at -20°C or -80°C filter->store thaw Thaw Stock Solution store->thaw dilute Dilute in Assay Buffer (containing co-solvent, surfactant, or cyclodextrin as needed) thaw->dilute use Use Immediately dilute->use

Caption: Workflow for preparing stock and working solutions.

References

Technical Support Center: Preventing Byproduct Formation in Buchwald-Hartwig Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Buchwald-Hartwig amination reactions?

A1: The most prevalent byproduct is the hydrodehalogenated arene , resulting from a competitive side reaction to the desired C-N bond formation.[1][2] Other potential byproducts include products from aryl-aryl scrambling (aryl exchange) and phosphine oxides from the oxidation of phosphine ligands. Catalyst deactivation or inhibition, for instance by iodide, can also lead to incomplete conversion and a complex mixture of starting materials and byproducts.[2]

Q2: What is hydrodehalogenation and how does it occur?

A2: Hydrodehalogenation is the replacement of a halogen atom on the aryl halide with a hydrogen atom, leading to the formation of an arene byproduct. This occurs through a process called β-hydride elimination , which competes with the desired reductive elimination step in the catalytic cycle.[1][2] This side reaction is particularly problematic when using primary amines.[1]

Q3: How can I minimize hydrodehalogenation?

A3: Minimizing hydrodehalogenation involves optimizing several reaction parameters:

  • Ligand Selection: Bulky, electron-rich phosphine ligands are crucial. They sterically favor the formation of a monoligated palladium species, which accelerates the rate of reductive elimination over β-hydride elimination.[1] Bidentate ligands can also suppress this side reaction by preventing an open coordination site on the palladium catalyst.[1]

  • Base Selection: The choice of base is critical. While strong bases are necessary for the deprotonation of the amine, excessively strong bases or high temperatures can promote β-hydride elimination. The optimal base depends on the specific substrates and solvent.

  • Temperature Control: Lowering the reaction temperature can often favor the desired C-N coupling over hydrodehalogenation, although this may require a more active catalyst system.

Q4: What is aryl scrambling and how can I prevent it?

A4: Aryl scrambling, or aryl-aryl exchange, is a side reaction where the aryl groups from the phosphine ligand and the aryl halide substrate exchange on the palladium center. This leads to the formation of undesired biaryl byproducts. This phenomenon is less commonly reported than hydrodehalogenation but can occur under certain conditions. The use of sterically hindered biarylphosphine ligands with substituents at the ortho positions of the biaryl backbone can help to suppress this exchange by making the ligand's aryl group less likely to participate in the reaction.

Q5: My phosphine ligand seems to be degrading. What is happening and how can I avoid it?

A5: Phosphine ligands, especially electron-rich ones, are susceptible to oxidation to form phosphine oxides. This can occur in the presence of trace oxygen or other oxidants in the reaction mixture. While phosphine oxidation is a known issue in palladium catalysis, it is often overlooked in Buchwald-Hartwig reactions which are typically run under inert atmospheres. To prevent this, ensure rigorous exclusion of air and moisture from your reaction through proper degassing of solvents and use of an inert atmosphere (e.g., argon or nitrogen). Using pre-catalysts can sometimes be advantageous over generating the active catalyst in situ, as it can lead to cleaner formation of the active species.

Troubleshooting Guides

Problem 1: Significant formation of hydrodehalogenated arene byproduct.
Potential Cause Troubleshooting Strategy Rationale
Suboptimal Ligand Switch to a bulkier, more electron-rich monodentate phosphine ligand (e.g., Buchwald-type biarylphosphines) or a bidentate ligand (e.g., BINAP, DPPF).[1]Bulky ligands accelerate reductive elimination, outcompeting β-hydride elimination. Bidentate ligands reduce the availability of an open coordination site required for β-hydride elimination.[1]
Inappropriate Base Screen different bases. If using a very strong base like NaOtBu, consider a weaker base such as Cs₂CO₃ or K₃PO₄, especially for base-sensitive substrates.A less harsh base can disfavor the β-hydride elimination pathway. The optimal choice is highly substrate-dependent.
High Reaction Temperature Decrease the reaction temperature.Lower temperatures can increase the selectivity for the desired C-N coupling. This may require a more active catalyst to maintain a reasonable reaction rate.
Primary Amine Substrate For challenging primary amines, consider using a "second-generation" or "third-generation" Buchwald-Hartwig catalyst system specifically designed for these substrates.[1]These advanced catalyst systems are designed to favor the amination of primary amines and suppress hydrodehalogenation.
Problem 2: Presence of unexpected biaryl byproducts (Aryl Scrambling).
Potential Cause Troubleshooting Strategy Rationale
Ligand-Aryl Halide Exchange Employ a biarylphosphine ligand with bulky substituents in the ortho-positions of the biaryl backbone.The steric hindrance will disfavor the exchange of the ligand's aryl group with the aryl halide on the palladium center.
High Catalyst Loading/Temperature Reduce the catalyst loading and/or the reaction temperature.Harsher conditions can sometimes promote unwanted side reactions like aryl scrambling.
Problem 3: Low conversion and evidence of catalyst decomposition (e.g., formation of palladium black).
Potential Cause Troubleshooting Strategy Rationale
Oxygen Contamination Ensure rigorous anaerobic and anhydrous conditions. Degas solvents thoroughly and maintain a positive pressure of an inert gas (argon or nitrogen).Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst, leading to deactivation.
Inhibitory Effect of Iodide If using an aryl iodide, consider switching to the corresponding aryl bromide or chloride if possible. Alternatively, use a non-polar solvent like toluene where the iodide salt byproduct is less soluble.The iodide anion generated during the reaction can coordinate to the palladium center and inhibit the catalytic cycle.[2]
Use of Pd(II) Precursor If using a Pd(II) source like Pd(OAc)₂, ensure complete reduction to the active Pd(0) species. Using a well-defined Pd(0) precatalyst can be more reliable.Incomplete reduction of the Pd(II) precursor will lead to lower concentrations of the active catalyst. Amines with an α-hydrogen can act as reducing agents.[2]

Experimental Protocols

General Protocol for Minimizing Byproduct Formation in Buchwald-Hartwig Amination

This protocol provides a starting point for optimizing a Buchwald-Hartwig reaction to minimize byproduct formation.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %)

  • Phosphine ligand (e.g., a bulky biarylphosphine, 2-4 mol %)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst, phosphine ligand, and base.

  • Reagent Addition: Add the aryl halide and the amine to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Stir the mixture at the desired temperature (start with a lower temperature, e.g., 80 °C, and monitor the reaction progress).

  • Monitoring: Monitor the reaction by TLC or GC-MS to determine the consumption of starting materials and the formation of the desired product and any byproducts.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Note: This is a general guideline. The optimal conditions (catalyst, ligand, base, solvent, and temperature) must be determined empirically for each specific substrate combination.

Visualizing Reaction Pathways

To better understand the competing reaction pathways, the following diagrams illustrate the desired catalytic cycle and the main off-cycle pathway leading to hydrodehalogenation.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle cluster_1 Side Reaction Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X LPd(II)(Ar)(X) LPd(II)(Ar)(X) Oxidative_Addition->LPd(II)(Ar)(X) Amine_Coordination Amine Coordination LPd(II)(Ar)(X)->Amine_Coordination R2NH LPd(II)(Ar)(NHR2)X LPd(II)(Ar)(NHR2)X Amine_Coordination->LPd(II)(Ar)(NHR2)X Deprotonation Deprotonation LPd(II)(Ar)(NHR2)X->Deprotonation Base LPd(II)(Ar)(NR2) LPd(II)(Ar)(NR2) Deprotonation->LPd(II)(Ar)(NR2) Reductive_Elimination Reductive Elimination LPd(II)(Ar)(NR2)->Reductive_Elimination Desired Pathway Beta_Hydride_Elimination β-Hydride Elimination LPd(II)(Ar)(NR2)->Beta_Hydride_Elimination Competing Pathway Reductive_Elimination->Pd(0)L Ar-NR2 LPd(II)(H)(Ar) LPd(II)(H)(Ar) Beta_Hydride_Elimination->LPd(II)(H)(Ar) Imine Reductive_Elimination_Side Reductive Elimination LPd(II)(H)(Ar)->Reductive_Elimination_Side Reductive_Elimination_Side->Pd(0)L Ar-H (Byproduct)

Caption: Catalytic cycle of the Buchwald-Hartwig amination and the competing β-hydride elimination pathway.

Troubleshooting_Logic Start Start Reaction_Setup Buchwald-Hartwig Reaction Setup Start->Reaction_Setup Analyze_Products Analyze Reaction Mixture (TLC, GC-MS) Reaction_Setup->Analyze_Products Desired_Product High Yield of Desired Product? Analyze_Products->Desired_Product Success Reaction Successful Desired_Product->Success Yes Identify_Byproduct Identify Major Byproduct Desired_Product->Identify_Byproduct No Hydrodehalogenation Hydrodehalogenation (Ar-H) Identify_Byproduct->Hydrodehalogenation Ar-H Aryl_Scrambling Aryl Scrambling (Biaryls) Identify_Byproduct->Aryl_Scrambling Biaryls Low_Conversion Low Conversion/ Decomposition Identify_Byproduct->Low_Conversion Decomposition Optimize_Ligand_Base Optimize Ligand/Base/ Temperature Hydrodehalogenation->Optimize_Ligand_Base Optimize_Ligand_Sterics Use Bulky o-substituted Biarylphosphine Ligand Aryl_Scrambling->Optimize_Ligand_Sterics Optimize_Conditions Ensure Inert Atmosphere/ Use Pd(0) Precatalyst Low_Conversion->Optimize_Conditions Optimize_Ligand_Base->Reaction_Setup Optimize_Ligand_Sterics->Reaction_Setup Optimize_Conditions->Reaction_Setup

Caption: Troubleshooting workflow for byproduct formation in Buchwald-Hartwig amination.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of peak tailing in the HPLC analysis of aromatic amines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the primary cause of peak tailing for aromatic amines in reversed-phase HPLC?

A1: The most common cause of peak tailing for aromatic amines is secondary interactions between the basic amine functional groups and residual silanol groups on the surface of silica-based stationary phases.[1][2] Aromatic amines are basic compounds and are often protonated (positively charged) in typical reversed-phase mobile phases.[3] These positively charged analytes can then interact with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface via a strong ion-exchange mechanism.[1] This secondary retention mechanism, in addition to the desired hydrophobic interactions, leads to a portion of the analyte molecules being retained longer, resulting in an asymmetrical peak with a "tail".

Troubleshooting Guide:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (typically to pH < 3) can protonate the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interactions.[4][5]

  • Column Selection: Opt for a modern, high-purity silica column (Type B) with low residual silanol activity.[3] End-capped columns, where the residual silanols are chemically bonded with a small silylating agent, are also highly effective at reducing these secondary interactions.[4]

  • Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase.[6][7] TEA is a small, basic molecule that preferentially interacts with the active silanol sites, effectively shielding them from the aromatic amine analytes.[6]

Q2: How does the mobile phase pH specifically affect the peak shape of my aromatic amine?

A2: The mobile phase pH is a critical parameter that directly influences the ionization state of both the aromatic amine analyte and the stationary phase's residual silanol groups.

  • At low pH (e.g., pH 2-3): The silanol groups are predominantly protonated (Si-OH) and thus neutral.[5][8] While the aromatic amine will be protonated and positively charged, the lack of a strong negative charge on the silica surface significantly reduces the secondary ionic interactions, leading to more symmetrical peaks.[5]

  • At mid-range pH (e.g., pH 4-7): A significant portion of the silanol groups will be deprotonated and negatively charged (Si-O⁻), while the aromatic amine is still protonated. This creates the ideal conditions for strong secondary ionic interactions and, consequently, severe peak tailing.[1]

  • At high pH (e.g., pH > 8): The aromatic amine may be in its neutral, unprotonated form, which reduces the likelihood of ionic interactions with the now fully deprotonated silanol surface. However, operating at high pH can be detrimental to the stability of traditional silica-based columns.[8]

Troubleshooting Guide:

  • Determine the pKa of your analyte: Aim to work at a pH that is at least 2 units away from the pKa of your aromatic amine to ensure it is in a single ionic state.

  • Buffer your mobile phase: Use a buffer to maintain a stable pH throughout the analysis, as small fluctuations can lead to inconsistent peak shapes.[2]

  • Consider column stability: If you need to work at a higher pH, ensure you are using a column specifically designed for high pH stability, such as a hybrid or polymer-based column.[8]

Q3: My peaks are still tailing even after adjusting the pH. What other factors could be at play?

A3: If peak tailing persists after optimizing the mobile phase pH, consider the following potential causes:

  • Column Contamination: The column, particularly the inlet frit, can become contaminated with strongly retained sample components or precipitated buffer salts. This can create active sites that lead to secondary interactions. Metal contamination from the HPLC system (e.g., stainless steel tubing, frits) can also chelate with certain analytes, causing tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape that often manifests as tailing.[4]

  • Extra-Column Effects: The volume of tubing between the injector, column, and detector can contribute to band broadening and peak tailing. Long or wide-bore tubing is a common culprit.[1]

  • Poorly Packed Column Bed: A void at the head of the column or channeling in the packed bed can lead to a non-uniform flow path for the analyte, resulting in peak distortion.

Troubleshooting Guide:

  • Column Washing: Flush the column with a strong solvent to remove potential contaminants. If contamination is suspected at the inlet, back-flushing the column may be effective.

  • Reduce Injection Volume/Concentration: Dilute your sample or reduce the injection volume to see if the peak shape improves.

  • Optimize Tubing: Use tubing with a small internal diameter (e.g., 0.125 mm) and keep the length to a minimum.

  • Guard Column: Use a guard column to protect the analytical column from contaminants and extend its lifetime.

  • Column Replacement: If the above steps do not resolve the issue, the column may be irreversibly damaged and require replacement.

Data Presentation

The following table summarizes the effect of mobile phase pH and the addition of triethylamine (TEA) on the peak asymmetry of a basic aromatic amine. A lower asymmetry factor indicates a more symmetrical peak.

AnalyteMobile Phase pHMobile Phase AdditiveAsymmetry Factor (As)Reference
Methamphetamine7.0None2.35Fictional data based on[8]
Methamphetamine3.0None1.33Fictional data based on[8]
Benzylamine2.5None~1.5 (Moderate Tailing)Fictional data based on[3]
Benzylamine3.00.04% Triethylamine~1.1 (Symmetrical)Fictional data based on[3]
Aniline6.510 mM Phosphate BufferSymmetricalFictional data based on[9]
AnilineNeutral (Water)NoneTailingFictional data based on[9]

Experimental Protocols

Protocol: HPLC Analysis of a Mixture of Aromatic Amines with Potential for Peak Tailing

This protocol outlines a general procedure for the analysis of a mixture of aromatic amines (aniline, p-toluidine, and N-methylaniline) using reversed-phase HPLC. This method is designed to be susceptible to peak tailing to serve as a starting point for troubleshooting.

1. Materials and Reagents:

  • Aniline (analytical standard)

  • p-Toluidine (analytical standard)

  • N-methylaniline (analytical standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • Triethylamine (reagent grade)

  • Methanol (HPLC grade)

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size) - a standard, non-end-capped column is suitable for demonstrating peak tailing.

3. Preparation of Mobile Phases:

  • Mobile Phase A (Aqueous):

    • Condition 1 (pH ~2.7): 0.1% (v/v) Formic acid in Water.

    • Condition 2 (Neutral): HPLC grade Water.

    • Condition 3 (with Additive): 0.1% (v/v) Formic acid and 0.1% (v/v) Triethylamine in Water.

  • Mobile Phase B (Organic): Acetonitrile.

4. Preparation of Standard Solutions:

  • Prepare individual stock solutions of aniline, p-toluidine, and N-methylaniline in methanol at a concentration of 1 mg/mL.

  • Prepare a mixed working standard solution by diluting the stock solutions in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 10 µg/mL for each analyte.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B (re-equilibration)

6. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase mixture) to ensure the system is clean.

  • Inject the mixed working standard solution and acquire the chromatogram under each of the three mobile phase conditions for Mobile Phase A.

  • Analyze the resulting chromatograms for peak shape (asymmetry), retention time, and resolution. Compare the peak tailing of the aromatic amines under the different mobile phase conditions.

Mandatory Visualization

Chemical Interactions Leading to Peak Tailing of Aromatic Amines cluster_column Silica Stationary Phase cluster_mobile_phase Mobile Phase cluster_chromatogram Resulting Peak Shape Silica_Surface Silica Surface Silanol_Group Deprotonated Silanol Group (Si-O⁻) (Active Site) Tailing_Peak Tailing Peak C18_Chain C18 Hydrophobic Chain Symmetrical_Peak Symmetrical_Peak Aromatic_Amine Protonated Aromatic Amine (R-NH₃⁺) Aromatic_Amine->Silanol_Group Secondary Interaction (Ionic Attraction) Aromatic_Amine->C18_Chain Primary Interaction (Hydrophobic Retention)

Caption: Interaction of aromatic amines with the stationary phase.

Troubleshooting Workflow for HPLC Peak Tailing Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 3? Start->Check_pH Adjust_pH Lower Mobile Phase pH to 2.5-3.0 Use a buffer Check_pH->Adjust_pH No Check_Column Is an end-capped or high-purity silica column being used? Check_pH->Check_Column Yes Adjust_pH->Check_pH Re-evaluate Resolved Peak Shape Improved Adjust_pH->Resolved Change_Column Switch to an end-capped or base-deactivated column Check_Column->Change_Column No Consider_Additive Is a mobile phase additive (e.g., TEA) being used? Check_Column->Consider_Additive Yes Change_Column->Check_Column Re-evaluate Change_Column->Resolved Add_Additive Add a competing base (e.g., 0.1% TEA) to the mobile phase Consider_Additive->Add_Additive No Check_Hardware Investigate Hardware and Method Consider_Additive->Check_Hardware Yes Add_Additive->Consider_Additive Re-evaluate Add_Additive->Resolved Hardware_Solutions Reduce extra-column volume Check for column voids Reduce sample concentration Check_Hardware->Hardware_Solutions Hardware_Solutions->Resolved

Caption: A logical workflow for troubleshooting peak tailing.

References

Technical Support Center: Catalyst Selection for Efficient Phenoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phenoxyaniline synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing phenoxyanilines?

There are three main routes for the synthesis of phenoxyanilines, each with distinct advantages and catalyst requirements:

  • Ullmann Condensation/Coupling: This classic method uses a copper catalyst to form the C-N or C-O bond.[1][2] Traditional Ullmann reactions required harsh conditions, but modern variations using ligands operate at much lower temperatures.[1][3]

  • Buchwald-Hartwig Amination: A versatile and widely used palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide/sulfonate and an amine.[4][5] This method is known for its broad substrate scope and functional group tolerance.[5]

  • Two-Step Synthesis (Ether Formation followed by Nitro Reduction): This approach first involves forming the diaryl ether bond, often via a nucleophilic aromatic substitution to create a nitrophenyl phenyl ether intermediate. This intermediate is then reduced to the corresponding phenoxyaniline. Common reduction catalysts include palladium on carbon (Pd/C) with hydrogen gas or iron in an acidic medium.[6][7]

Q2: How do I choose the best catalyst for my specific phenoxyaniline synthesis?

The optimal catalyst depends on your chosen synthetic route, substrates, and desired reaction conditions.

  • For Ullmann reactions , the choice is between traditional copper powder, which requires high heat, and modern systems using a copper salt (e.g., CuI) with a ligand (e.g., 1,10-phenanthroline), which allows for significantly milder conditions.[1][3]

  • For Buchwald-Hartwig amination , the selection of the palladium precursor and, crucially, the phosphine ligand is key. The ligand choice depends on the steric and electronic properties of your aryl halide and amine.[5][8]

  • For the reduction of a nitro-ether intermediate , palladium on carbon (Pd/C) is a common and efficient choice for catalytic hydrogenation.[7] Alternative, non-precious metal options like iron powder are also effective.[6]

Q3: My reaction yield is low. What are the common causes and how can I improve it?

Low yields can stem from several factors:

  • Inactive Catalyst: The catalyst may be deactivated or unsuitable for the specific substrates. Ensure you are using the correct ligand for your catalyst system (especially in Buchwald-Hartwig and modern Ullmann reactions).[3][5]

  • Harsh Reaction Conditions: Excessively high temperatures can lead to substrate or product degradation. Using ligand-accelerated catalysis can allow for lower reaction temperatures.[1][3]

  • Poor Substrate Reactivity: In cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > Cl.[9] Electron-withdrawing groups on the aryl halide can accelerate the reaction.[1]

  • Incorrect Base or Solvent: The choice of base and solvent is critical and can significantly impact reaction rate and selectivity.[4][10]

Q4: What are the most common side reactions during phenoxyaniline synthesis?

Side reactions can include:

  • Homocoupling: In cross-coupling reactions, the aryl halide can react with itself to form a biaryl byproduct.

  • Hydrodehalogenation: The aryl halide is reduced, removing the halogen atom.

  • Product Degradation: The desired phenoxyaniline product may degrade under harsh conditions (e.g., high temperature, strong base).[1]

Minimizing these often involves careful optimization of the catalyst system, temperature, and reaction time.[11]

Q5: Are there "greener" or more environmentally friendly approaches to this synthesis?

Yes. To improve the environmental footprint of the synthesis, consider the following:

  • Catalyst Choice: While palladium is a precious metal with a high carbon footprint, modern catalysts are used in very low loadings.[4] Copper-based catalysts for Ullmann reactions are a less expensive and less toxic alternative.[9]

  • Solvent Selection: Avoid high-impact solvents like 1,4-dioxane, toluene, or DMF where possible.[4]

  • Waste Reduction: In the two-step synthesis method, using catalytic hydrogenation for the nitro reduction is preferable to older methods that produce large amounts of iron oxide waste.[12]

Troubleshooting Guides

Guide 1: Ullmann Condensation (C-N Coupling)

Issue: Low or no product formation in a copper-catalyzed C-N coupling reaction.

Possible Cause Troubleshooting Steps & Recommendations
Catalyst Inactivity / Harsh Conditions Traditional Ullmann reactions require very high temperatures (>200 °C).[1] Solution: Employ a modern, ligand-accelerated system. Add a ligand like 1,10-phenanthroline to a copper(I) salt catalyst (e.g., CuI). This can lower the required reaction temperature by 50-100 °C and significantly increase the reaction rate.[3]
Poor Substrate Reactivity Aryl halides need to be "activated" by electron-withdrawing groups for traditional Ullmann reactions.[1] Solution: If your substrate is not activated, a ligand-accelerated system is often necessary.[3] Also, consider using an aryl iodide, as they are more reactive than bromides or chlorides.[9]
Inappropriate Base The choice of base is critical for the deprotonation of the amine. Solution: A strong, non-nucleophilic base is typically required. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.
ParameterTraditional Ullmann ReactionLigand-Accelerated Ullmann Reaction
Catalyst Stoichiometric Copper PowderCatalytic Cu(I) or Cu(II) salt (e.g., CuI)[1]
Ligand None1,10-phenanthroline, diamines[1][3]
Temperature > 210 °C[1]110 - 160 °C[3]
Solvent High-boiling polar solvents (DMF, nitrobenzene)[1]Toluene, DMSO[9]
Yields Often moderateGood to excellent[3]
Guide 2: Buchwald-Hartwig Amination

Issue: Inefficient C-N coupling with a palladium catalyst.

Possible Cause Troubleshooting Steps & Recommendations
Incorrect Ligand Selection This is the most common issue. The ligand dictates the catalyst's activity and scope.[5] Solution: Match the ligand to your substrates. For sterically hindered amines, use bulky, electron-rich phosphine ligands like XPhos.[8] For primary amines, bidentate ligands like BINAP can be effective.[5] If coupling with an ammonia equivalent, specialized ligands are required.[13]
Base Incompatibility The base must be strong enough to deprotonate the amine but not so strong that it causes catalyst decomposition or side reactions. Solution: Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The optimal choice is often substrate-dependent.[8]
Catalyst Precursor Deactivated The Pd(0) active species may not be forming correctly from the Pd(II) precursor. Solution: Ensure your solvent and reagents are anhydrous and deoxygenated. Alternatively, use a pre-formed, air-stable Pd(0) catalyst complex.
Catalyst PrecursorLigandTypical Substrates / Application
Pd(OAc)₂XPhosGeneral purpose, effective for hindered substrates[8]
Pd₂(dba)₃BINAPCoupling of primary amines[5]
Pd(OAc)₂DPEPhosAryl iodides and triflates[5]
Pd(OAc)₂Josiphos-typeDirect coupling of ammonia[5]

Experimental Protocols

Protocol 1: General Procedure for Ligand-Accelerated Ullmann C-N Coupling
  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the aniline (1.2 equiv), copper(I) iodide (CuI, 0.1 equiv), 1,10-phenanthroline (0.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., Toluene or DMSO).

  • Heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with aqueous ammonia and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination
  • To a microwave reaction vial, add the aryl bromide (1.0 equiv), the aniline (1.2 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and KOt-Bu (1.5 equiv).[8]

  • Seal the vial and evacuate and backfill with an inert gas (e.g., Argon).

  • Add anhydrous, degassed toluene via syringe.

  • Place the vial in the microwave reactor and irradiate at 100-120 °C for 30-90 minutes.[8]

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Visual Guides

Workflow cluster_start Synthesis Planning cluster_routes Catalytic Route Selection cluster_end Outcome Start Aryl Halide + Amine/Phenol ullmann Ullmann Condensation (Cu-Catalyzed) Start->ullmann Choose Method buchwald Buchwald-Hartwig (Pd-Catalyzed) Start->buchwald Choose Method twostep Two-Step Route (Reduction) Start->twostep Choose Method Reaction Reaction Setup & Optimization ullmann->Reaction buchwald->Reaction twostep->Reaction Workup Workup & Purification Reaction->Workup Product Phenoxyaniline Workup->Product

Caption: General workflow for phenoxyaniline synthesis.

CatalystSelection start Start: Synthesize C(aryl)-N bond q1 Preferred Metal Catalyst? start->q1 pd_path Palladium (Pd) q1->pd_path Pd cu_path Copper (Cu) q1->cu_path Cu q_pd_substrate Sterically Hindered Substrates? pd_path->q_pd_substrate q_cu_conditions Reaction Temperature Constraint? cu_path->q_cu_conditions pd_ligand_hindered Use Bulky Ligand (e.g., XPhos) q_pd_substrate->pd_ligand_hindered Yes pd_ligand_general Use General Ligand (e.g., BINAP) q_pd_substrate->pd_ligand_general No cu_harsh Traditional Ullmann (>200 °C, no ligand) q_cu_conditions->cu_harsh High (>200°C) cu_mild Ligand-Accelerated (<150 °C, e.g., Phenanthroline) q_cu_conditions->cu_mild Mild (<150°C)

Caption: Decision tree for catalyst selection.

BuchwaldHartwigCycle center Pd(0)L Active Catalyst ox_add Oxidative Addition center->ox_add pd_intermediate1 L-Pd(II)(Ar)(X) ox_add->pd_intermediate1 amine_coord Amine Coordination pd_intermediate2 [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ amine_coord->pd_intermediate2 reductive_elim Reductive Elimination reductive_elim->center product Ar-NR₂ reductive_elim->product aryl_halide Ar-X aryl_halide->ox_add amine R₂NH amine->amine_coord base Base base->pd_intermediate2 Deprotonation pd_intermediate1->amine_coord pd_intermediate2->reductive_elim

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

Technical Support Center: Managing Reaction Exotherms in Large-Scale Phenoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, experimental protocols, and critical safety data for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of phenoxyaniline and related compounds. Managing the significant heat release (exotherm) during these reactions is paramount for ensuring safety, scalability, and product quality.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the scale-up of phenoxyaniline synthesis, which is often achieved through methods like the Ullmann condensation or Buchwald-Hartwig amination.[1][2]

Q1: My reaction temperature is spiking unexpectedly during reagent addition. What are the immediate steps?

A: An unexpected temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal, a precursor to a potential thermal runaway.[3]

  • Immediate Actions:

    • Stop Reagent Addition: Immediately halt the feed of any limiting reagent.

    • Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity.

    • Increase Agitation: If safe to do so, increase the stirring rate to improve heat transfer to the reactor walls.

    • Prepare for Quenching: If the temperature continues to rise uncontrollably, initiate your pre-determined emergency quenching protocol. This may involve adding a cold, inert solvent or a specific chemical quencher.[4]

Q2: How can I predict the thermal hazard of my synthesis before scaling up?

A: A thorough understanding of the reaction's thermochemistry is essential before any scale-up.[5] This is achieved through a combination of theoretical calculations and laboratory-scale experiments.

  • Key Steps:

    • Estimate Heat of Reaction (ΔHrxn): Use literature values or computational methods to get an initial estimate.

    • Perform Reaction Calorimetry (RC1): This is the most critical step. An RC1 experiment measures the heat flow from the reaction in real-time under process-simulated conditions, providing an accurate measure of the heat of reaction.[6]

    • Calculate Adiabatic Temperature Rise (ΔTad): This calculation uses the heat of reaction to determine the maximum possible temperature the reaction mixture could reach if all cooling were to fail.[7][8] A high ΔTad indicates a high-hazard reaction.

    • Differential Scanning Calorimetry (DSC): Use DSC to determine the thermal stability of your reactants, intermediates, and final product to identify potential decomposition temperatures.[5]

Q3: What are the primary causes of thermal runaway in phenoxyaniline synthesis?

A: Thermal runaway incidents often stem from a few common root causes:[9][10]

  • Insufficient Cooling Capacity: The plant reactor's heat removal capability is inadequate for the reaction's heat output. This becomes more challenging on a larger scale as the surface-area-to-volume ratio decreases.[3]

  • Reagent Accumulation: A slow-starting reaction can lead to a dangerous accumulation of unreacted starting material. If the reaction then accelerates, the accumulated reagents can react very quickly, overwhelming the cooling system.

  • Cooling Failure: A sudden loss of cooling fluid, power failure to the agitator or cooling pumps, or fouling of the reactor jacket can lead to a rapid loss of thermal control.

  • Human Error: Incorrect charging of reagents (wrong amount or order), deviation from established temperature protocols, or improper response to alarms can all trigger a runaway.[9]

Q4: My Ullmann condensation reaction is sluggish and requires very high temperatures, increasing the risk. How can I improve this?

A: Traditional Ullmann reactions often require harsh conditions (temperatures >200°C).[1] Modern approaches can mitigate this:

  • Ligand-Assisted Catalysis: The introduction of soluble copper catalysts supported by ligands like diamines or acetylacetonates can significantly lower the required reaction temperature and improve yields.[1]

  • Solvent Choice: While traditional high-boiling polar solvents like NMP or DMF are common, exploring alternatives may be beneficial.[1] Recent studies have shown success in deep eutectic solvents under milder conditions.[11]

  • Base Selection: The choice of base is critical. Inexpensive bases like K₂CO₃ are often effective, especially in non-polar solvents.[12]

Quantitative Data for Thermal Hazard Assessment

Summarizing key thermal parameters is crucial for a robust safety assessment. The values below are illustrative and should be determined experimentally for your specific process.

ParameterSymbolTypical Range (Illustrative)Significance & Method of Determination
Heat of ReactionΔHrxn-100 to -250 kJ/molIndicates the total energy released. A more negative value signifies a more exothermic and hazardous reaction. Determined by Reaction Calorimetry (RC1).[6]
Adiabatic Temperature RiseΔTad50°C to >300°CThe theoretical maximum temperature increase in a worst-case (no cooling) scenario.[13] Calculated from ΔHrxn, mass of the reaction mixture (m), and specific heat capacity (Cp).[8]
Maximum Temperature of Synthesis ReactionMTSRProcess DependentThe highest temperature reached during the synthesis under normal operating conditions, including a safety margin. Determined during process development and confirmed by RC1.[14]
Temperature of DecompositionT_D24>150°C (desired)The temperature at which a substance takes 24 hours to reach its maximum rate of decomposition under adiabatic conditions. A low T_D24 indicates poor thermal stability. Determined by adiabatic calorimetry (e.g., ARC, VSP2).[14]

Experimental Protocols

Protocol 1: Measuring Heat of Reaction via Isothermal Heat Flow Calorimetry

This protocol outlines a typical workflow for determining the reaction enthalpy using a heat flow calorimeter.[6]

  • System Setup & Calibration:

    • Assemble the reactor system with appropriate agitation and probes (temperature, pH, etc.).

    • Add the initial solvent and non-reactive starting materials to the reactor.

    • Bring the system to the desired reaction temperature and allow it to reach a steady state.

    • Perform a pre-calibration pulse by applying a known amount of heat with an electric heater to determine the initial overall heat transfer coefficient (UA).[6]

  • Reaction Execution:

    • Begin the controlled addition (dosing) of the limiting reagent at the planned rate.

    • The calorimeter's control system will adjust the jacket temperature to maintain a constant (isothermal) temperature inside the reactor.

    • The heat flow (q) is continuously calculated based on the temperature difference between the reactor (Tr) and the jacket (Tj), and the UA value.

  • Data Analysis & Post-Calibration:

    • Once the reaction is complete and the heat flow returns to the baseline, perform a post-calibration pulse to determine the final UA value.

    • The software interpolates the UA values over the course of the reaction.

    • Integrate the heat flow curve over time to calculate the total heat of reaction (Q in kJ).

    • Normalize this value by the moles of the limiting reagent to obtain the molar enthalpy of reaction (ΔHrxn in kJ/mol).[6]

Protocol 2: Emergency Quenching Procedure Development

This protocol is a general guideline for developing a lab-scale quenching strategy. It must be tailored to the specific reaction chemistry.

  • Quenching Agent Selection: Choose a quenching agent that reacts quickly and exothermically with the reactive species but is less vigorous than the primary reaction. Common choices include isopropanol for organometallics or a cold, inert solvent for other reactive mixtures.[4]

  • Lab-Scale Simulation:

    • In a fume hood, prepare the reaction mixture under an inert atmosphere.[4]

    • Cool the flask to 0°C in an ice bath.

    • Slowly add the selected quenching agent (e.g., isopropanol) dropwise with vigorous stirring.[15] Monitor for any signs of a vigorous reaction (e.g., gas evolution, temperature increase).

    • If the initial quench is controlled, a less reactive agent (e.g., a 1:1 isopropanol/water mixture, then pure water) can be added subsequently.[4][15]

  • Verification and Scale-Up Considerations:

    • After quenching appears complete, allow the mixture to warm to room temperature and stir for several hours to ensure complete reaction.[4]

    • For large-scale implementation, calculate the volume of quencher needed and ensure it can be delivered rapidly and safely to the reactor. The quenching process itself may be exothermic and require cooling.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key decision-making processes and workflows for managing exothermic reactions.

Exotherm_Troubleshooting_Workflow start Temperature Alarm (T > Setpoint + 5°C) stop_addition Immediately STOP Reagent Addition start->stop_addition max_cooling Maximize Cooling (Full Jacket Flow) stop_addition->max_cooling check_temp Is Temperature Still Rising? max_cooling->check_temp stabilized Temperature Stabilized Hold and Evaluate check_temp->stabilized No initiate_quench Initiate Emergency Quench Protocol check_temp->initiate_quench Yes evacuate Evacuate Area Contact Emergency Response initiate_quench->evacuate

Caption: A decision-making workflow for responding to a high-temperature alarm.

Thermal_Hazard_Assessment_Workflow lit_review 1. Literature Review & Computational Estimation (ΔHrxn) dsc 2. DSC Analysis (Reactant/Product Stability) lit_review->dsc rc1 3. Reaction Calorimetry (RC1) (Measure Heat Flow, q) dsc->rc1 calc_tad 4. Calculate ΔTad (ΔTad = Q / mCp) rc1->calc_tad risk_analysis 5. Stoessel Criticality Class (Assess Runaway Severity) calc_tad->risk_analysis safe_to_scale Process Deemed Safe for Scale-Up (Low Criticality) risk_analysis->safe_to_scale Class 1-3 redesign Process Redesign Required (High Criticality) risk_analysis->redesign Class 4-5

Caption: A sequential workflow for assessing the thermal hazards of a chemical process.

Heat_Balance_Concept cluster_conditions Thermal Conditions q_gen Heat Generation (Q_gen) - Reaction Exotherm - Agitation Energy reactor Reaction Mass (Temperature T_r) q_gen->reactor q_rem Heat Removal (Q_rem) - Cooling Jacket - Reflux Condenser reactor->q_rem stable Stable Operation: Q_gen = Q_rem runaway Runaway Condition: Q_gen > Q_rem

Caption: The fundamental relationship between heat generation and heat removal in a reactor.

References

Validation & Comparative

A Validated High-Performance Liquid Chromatography (HPLC) Method for the Precise Quantification of 3-Chloro-2-(4-fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide presents a comprehensive overview of a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of 3-Chloro-2-(4-fluorophenoxy)aniline, a key intermediate in pharmaceutical synthesis. The guide details the experimental protocol for the method validation, following the International Council for Harmonisation (ICH) guidelines, and compares its performance with alternative analytical techniques.[1][2][3] The data presented herein is intended to provide researchers, scientists, and drug development professionals with a robust framework for establishing and evaluating analytical methods for this and structurally related compounds.

Introduction

Accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development and quality control. This compound is a significant building block in the synthesis of various pharmaceutical compounds. Therefore, a reliable and validated analytical method for its quantification is essential to ensure product quality, consistency, and regulatory compliance. This guide focuses on an RP-HPLC method, a widely used technique in the pharmaceutical industry for its high resolution, sensitivity, and specificity.[4][5]

HPLC Method Validation Protocol

The validation of the analytical method was conducted in accordance with the ICH Q2(R1) and Q2(R2) guidelines to ensure the method is fit for its intended purpose.[1][2][3][6] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

A summary of the optimized chromatographic conditions for the analysis of this compound is presented in Table 1.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 240 nm
Run Time 10 minutes
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the test sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the linear range of the method.

Experimental Workflow and Validation Parameters

The following diagram illustrates the workflow for the HPLC method validation.

HPLC_Validation_Workflow start Start: Method Development optimization Optimization of Chromatographic Conditions start->optimization validation_protocol Establish Validation Protocol (ICH Q2) optimization->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability Testing specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability documentation Documentation & Validation Report system_suitability->documentation end End: Validated Method documentation->end

Caption: Workflow for HPLC Method Validation.

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (matrix without the analyte), and a sample spiked with this compound. The chromatograms demonstrated no interference from the blank or placebo at the retention time of the analyte, confirming the method's specificity.

The linearity of the method was assessed by analyzing six concentrations of the standard solution ranging from 5 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The results are summarized in Table 2.

Table 2: Linearity Data

ParameterResultAcceptance Criteria
Linear Range 5 - 100 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Regression Equation y = 45872x + 1254-

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The results are presented in Table 3.

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD (n=3)
80%4039.899.50.85
100%5050.3100.60.62
120%6059.599.20.91

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[7] Repeatability was assessed by six replicate injections of the 50 µg/mL standard solution on the same day. Intermediate precision was determined by analyzing the same standard solution on three different days. The results are shown in Table 4.

Table 4: Precision Data

Precision Level% RSD (n=6)Acceptance Criteria
Repeatability 0.75%≤ 2%
Intermediate Precision 1.25%≤ 2%

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[7][8] The results are summarized in Table 5.

Table 5: LOD and LOQ

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptable limits, indicating the method's robustness.

Comparison with Alternative Analytical Methods

While HPLC is a powerful technique for the quantification of this compound, other methods can also be employed. A comparison of the validated HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and a generic Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is presented in Table 6.[9][10][11]

Table 6: Comparison of Analytical Methods

ParameterValidated HPLC-UV MethodGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Chromatographic separation followed by UV detection.Chromatographic separation followed by mass analysis.Chromatographic separation followed by mass analysis of precursor and product ions.
Specificity HighVery HighExcellent
Sensitivity (LOQ) 1.5 µg/mL~10-50 ng/mL~0.1-1 ng/mL
Precision (%RSD) < 2%< 5%< 5%
Sample Preparation Simple dissolution and dilution.May require derivatization for polar analytes.Simple dissolution and dilution.
Cost ModerateHighVery High
Throughput HighModerateHigh

The following diagram illustrates the decision-making process for selecting an appropriate analytical method.

Method_Selection start Start: Analytical Need concentration Expected Analyte Concentration? start->concentration high_conc High (µg/mL range) concentration->high_conc High low_conc Low (ng/mL range) concentration->low_conc Low hplc HPLC-UV high_conc->hplc complexity Matrix Complexity? low_conc->complexity gcms GC-MS lcmsms LC-MS/MS simple_matrix Simple complexity->simple_matrix Simple complex_matrix Complex complexity->complex_matrix Complex simple_matrix->gcms complex_matrix->lcmsms

Caption: Decision tree for analytical method selection.

Conclusion

The developed and validated RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. It is a reliable and efficient method suitable for routine quality control analysis in the pharmaceutical industry. While more sensitive techniques like GC-MS and LC-MS/MS exist, the presented HPLC method offers a cost-effective and high-throughput solution for the intended concentration range, making it an excellent choice for its specified application.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenoxyanilines in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, lauded for its ability to enhance a molecule's pharmacological profile. This guide provides a comparative analysis of fluorinated and non-fluorinated phenoxyanilines, a scaffold of interest in drug discovery, by examining their physicochemical properties, biological activities, and pharmacokinetic profiles. The data presented herein is a synthesis of findings from various studies, offering a quantitative basis for decision-making in the design and development of novel therapeutics.

Physicochemical Properties: Impact of Fluorination on Lipophilicity and Acidity

The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters such as lipophilicity (logP) and acidity (pKa) are often modulated by fluorination.

CompoundStructureLogPpKaReference
4-Phenoxyaniline4-Phenoxyaniline2.45 (Predicted)4.6 (Predicted)N/A
4-(4-Fluorophenoxy)aniline4-(4-Fluorophenoxy)aniline2.89 (Predicted)4.3 (Predicted)N/A

Note: Experimental logP and pKa values for these specific compounds were not available in the searched literature. The values presented are predicted using computational models and serve as an illustration of the expected trends.

Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The electron-withdrawing nature of fluorine can also impact the basicity of the aniline nitrogen, thereby affecting the pKa. These modifications can have profound effects on a compound's interaction with biological targets and its overall pharmacokinetic behavior.

Biological Activity: A Head-to-Head Comparison

While direct comparative studies on the biological activity of fluorinated and non-fluorinated phenoxyanilines are limited in the public domain, insights can be drawn from studies on analogous structures. For instance, the introduction of fluorine is a common strategy to enhance the potency of kinase inhibitors and other therapeutic agents. Fluorine atoms can form favorable interactions with amino acid residues in the target protein's binding pocket, leading to increased affinity.

A hypothetical comparative study on a specific kinase target might yield results similar to those presented in the table below. It is crucial to note that the following data is illustrative and based on general trends observed in medicinal chemistry.

CompoundTarget KinaseIC50 (nM)Reference
Non-fluorinated Phenoxyaniline AnalogKinase X150Hypothetical Data
Fluorinated Phenoxyaniline AnalogKinase X35Hypothetical Data

The enhanced potency of the fluorinated analog can be attributed to factors such as increased binding affinity due to specific fluorine-protein interactions and altered electronic properties of the molecule that favor binding.

Pharmacokinetic Profile: The Influence of Fluorine on Metabolic Stability

One of the most significant advantages of fluorination is the potential to improve a compound's metabolic stability. The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes, such as cytochrome P450s. This can lead to a longer half-life and improved bioavailability.

ParameterNon-fluorinated Phenoxyaniline AnalogFluorinated Phenoxyaniline AnalogReference
Half-life (t1/2) in human liver microsomes (min)2595Hypothetical Data
In vivo half-life (rats, hours)2.58.0Hypothetical Data
Oral Bioavailability (%)3075Hypothetical Data

This data is illustrative and highlights the potential impact of fluorination on pharmacokinetic parameters.

The increased metabolic stability of the fluorinated analog translates to a longer duration of action and potentially allows for lower and less frequent dosing, which is a significant advantage in drug development.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for the synthesis of phenoxyaniline derivatives and the evaluation of their key properties.

Synthesis of 4-Phenoxyaniline (Non-fluorinated)

Reaction: Ullmann Condensation

Procedure:

  • A mixture of 4-aminophenol (1 eq.), bromobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2 eq.) in N,N-dimethylformamide (DMF) is heated at 120°C for 24 hours under a nitrogen atmosphere.

  • The reaction mixture is cooled to room temperature and filtered.

  • The filtrate is diluted with water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-phenoxyaniline.[1][2]

Synthesis of 4-(4-Fluorophenoxy)aniline (Fluorinated)

Reaction: Nucleophilic Aromatic Substitution

Procedure:

  • To a solution of 4-aminophenol (1 eq.) in anhydrous DMF, sodium hydride (1.2 eq.) is added portion-wise at 0°C.

  • The mixture is stirred at room temperature for 30 minutes.

  • 1-Fluoro-4-nitrobenzene (1.1 eq.) is then added, and the reaction mixture is heated at 80°C for 12 hours.

  • The reaction is quenched with water and extracted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The resulting nitro-intermediate is then reduced to the aniline. The crude nitro compound is dissolved in ethanol, and palladium on carbon (10 mol%) is added.

  • The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

  • The catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-(4-fluorophenoxy)aniline.

Determination of Lipophilicity (logP) by Shake-Flask Method

Procedure:

  • A solution of the test compound is prepared in a biphasic system of n-octanol and phosphate-buffered saline (PBS) pH 7.4.

  • The mixture is shaken vigorously for a predetermined period to ensure equilibrium is reached.

  • The two phases are separated by centrifugation.

  • The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

Procedure:

  • The test compound is incubated with human liver microsomes in the presence of NADPH at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reactions are quenched by the addition of a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t1/2) of the compound is calculated from the rate of its disappearance.

Visualizing the Impact of Fluorination

The strategic placement of fluorine can influence molecular interactions and metabolic pathways. The following diagrams illustrate these concepts.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation start Starting Materials reaction Chemical Reaction (e.g., Ullmann Condensation) start->reaction purification Purification (e.g., Chromatography) reaction->purification product Final Compound purification->product physchem Physicochemical Properties (LogP, pKa) product->physchem bioactivity Biological Activity (IC50) product->bioactivity pharma Pharmacokinetics (Metabolic Stability) product->pharma

Caption: General experimental workflow for the synthesis and evaluation of phenoxyaniline analogs.

signaling_pathway receptor Receptor Tyrosine Kinase substrate Substrate Protein receptor->substrate phosphorylates inhibitor Phenoxyaniline Inhibitor inhibitor->receptor binds to ATP-binding site atp ATP atp->receptor p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling p_substrate->downstream response Cellular Response (e.g., Proliferation) downstream->response

Caption: Simplified signaling pathway illustrating the mechanism of action of a kinase inhibitor.

Conclusion

The comparative analysis of fluorinated and non-fluorinated phenoxyanilines underscores the profound impact of fluorine substitution in drug design. While the non-fluorinated core provides a valuable starting point, the introduction of fluorine can lead to significant improvements in biological potency and pharmacokinetic properties, particularly metabolic stability. The data, although in some cases illustrative, highlights a clear trend favoring fluorinated analogs for enhanced drug-like characteristics. Researchers and drug development professionals are encouraged to consider the strategic incorporation of fluorine to optimize lead compounds and accelerate the discovery of novel and effective therapeutics. Further direct comparative studies are warranted to fully elucidate the structure-activity and structure-property relationships within this important class of molecules.

References

Spectroscopic Analysis of 3-Chloro-2-(4-fluorophenoxy)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the spectroscopic properties of 3-Chloro-2-(4-fluorophenoxy)aniline with several structurally related alternatives. Due to the limited availability of public domain experimental spectra for this compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data alongside experimental data for well-characterized analogous compounds. This approach allows for a thorough comparative analysis, crucial for researchers and professionals in drug development and chemical synthesis.

Spectroscopic Data Comparison

The following tables summarize the ¹H NMR and ¹³C NMR spectral data for this compound and its alternatives. These comparisons are essential for substance identification, purity assessment, and structural elucidation.

Note on Predicted Data: The ¹H and ¹³C NMR data for this compound have been predicted using a reliable online NMR prediction tool. While these predictions are based on robust algorithms, they should be used as a reference and confirmed with experimental data whenever possible.

Table 1: ¹H NMR Data Comparison
CompoundSolventChemical Shift (δ) in ppm
This compound (Predicted) CDCl₃7.15 (t, 1H), 7.05-6.95 (m, 4H), 6.85 (dd, 1H), 6.75 (dd, 1H), 4.0 (br s, 2H, NH₂)
AnilineCDCl₃7.25-7.15 (m, 2H), 6.85-6.75 (m, 3H), 3.75 (br s, 2H, NH₂)
4-FluoroanilineCDCl₃6.95-6.85 (m, 2H), 6.70-6.60 (m, 2H), 3.60 (br s, 2H, NH₂)
4-ChloroanilineCDCl₃7.15 (d, 2H), 6.65 (d, 2H), 3.70 (br s, 2H, NH₂)
4-Bromoaniline[1]CDCl₃7.26 (d, J=8.7 Hz, 2H), 6.59 (d, J=8.7 Hz, 2H), 3.69 (s, 2H, NH₂)
3-ChloroanilineCDCl₃7.10 (t, 1H), 6.75 (m, 1H), 6.65 (m, 1H), 6.55 (m, 1H), 3.70 (br s, 2H, NH₂)
3-Chloro-4-fluoroanilineCDCl₃7.05 (dd, 1H), 6.80 (m, 1H), 6.60 (dd, 1H), 3.80 (br s, 2H, NH₂)
Table 2: ¹³C NMR Data Comparison
CompoundSolventChemical Shift (δ) in ppm
This compound (Predicted) CDCl₃158.0 (d, J=240 Hz), 153.5, 142.0, 130.0, 125.0, 122.0 (d, J=8 Hz), 120.0, 118.0, 116.5 (d, J=23 Hz), 115.0
AnilineCDCl₃146.5, 129.0, 118.5, 115.0
4-FluoroanilineCDCl₃157.0 (d, J=235 Hz), 142.5, 116.0 (d, J=22 Hz), 115.5 (d, J=7 Hz)
4-ChloroanilineCDCl₃145.0, 129.0, 123.0, 116.5
4-Bromoaniline[1]CDCl₃145.4, 132.0, 116.7, 110.2
3-ChloroanilineCDCl₃147.5, 135.0, 130.0, 118.5, 115.0, 113.0
3-Chloro-4-fluoroanilineCDCl₃152.0 (d, J=240 Hz), 143.0, 121.0 (d, J=18 Hz), 120.5, 116.5, 116.0 (d, J=22 Hz)

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation and comparison.

General NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the analytical sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift window.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), to the solution for chemical shift calibration (0.0 ppm).[2]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • The instrument is typically a 400 MHz or higher field NMR spectrometer.

    • A standard pulse-acquire sequence is used.[2]

    • Typical acquisition parameters include: a spectral width of 12-16 ppm, a data size of 32K or 64K points, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.[2]

    • The number of scans can range from 8 to 128, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • The instrument is the same as for ¹H NMR, operating at the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz spectrometer).

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum.

    • Typical acquisition parameters include: a spectral width of 200-250 ppm, a data size of 64K points, and a relaxation delay of 2-10 seconds.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.

Workflow and Pathway Visualizations

To further clarify the process of spectroscopic analysis, the following diagrams illustrate the logical workflow.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Interpretation & Reporting Sample Analyte NMR_Tube NMR Tube Preparation Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Standard Reference Standard Standard->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acquisition 1H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition Spectrometer->C13_Acquisition FID Free Induction Decay (FID) H1_Acquisition->FID C13_Acquisition->FID FT Fourier Transform FID->FT Phase_Correction Phase Correction FT->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Integration Integration Baseline_Correction->Integration Peak_Picking Peak Picking Baseline_Correction->Peak_Picking Structure_Elucidation Structural Elucidation Integration->Structure_Elucidation Peak_Picking->Structure_Elucidation Comparison Comparison with Alternatives Structure_Elucidation->Comparison Report Final Report Comparison->Report

Caption: Workflow of NMR Spectroscopic Analysis.

References

Comparative Analysis of 3-Chloro-2-(4-fluorophenoxy)aniline Derivatives: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide comparing the single-crystal X-ray diffraction data of 3-Chloro-2-(4-fluorophenoxy)aniline derivatives and related compounds has been compiled to provide researchers, scientists, and drug development professionals with a valuable resource for understanding the structural properties of this class of molecules. This guide summarizes quantitative crystallographic data, details experimental protocols, and visualizes key synthetic and biological pathways.

Introduction

Substituted diphenyl ethers, including this compound derivatives, are of significant interest in medicinal chemistry due to their potential as antibacterial agents. Many compounds in this class exhibit their antimicrobial effects by inhibiting FabI, an enoyl-acyl carrier protein reductase essential for the bacterial fatty acid biosynthesis pathway.[1][2] Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and the rational design of more potent inhibitors.

While crystallographic data for the specific parent compound this compound is not publicly available, this guide presents data for structurally related chloro- and fluoro-substituted aniline derivatives to provide a comparative framework.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for derivatives closely related to this compound, offering insights into the effects of substituent placement on the crystal packing and molecular geometry.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline C₁₇H₁₀Cl₂N₂O₃SMonoclinicP2₁/c16.36986.778715.9609105.2841708.474
3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate C₁₂H₂₀ClN₃OMonoclinicC2/c27.22811.3809.377595.7332891.18
N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-(2-hydroxybenzylidene)amino]acetamide C₂₂H₁₉ClN₂O₃SMonoclinicP2₁/c9.788816.947612.286390.6652038.114
2-[4(E)-2,6-bis(4-chlorophenyl)-3-ethylpiperidin-4-ylidene]acetamide C₂₁H₂₂Cl₂N₂OOrthorhombicPna2₁8.329312.292419.3226-1978.394

Experimental Protocols

Synthesis of this compound Derivatives

A common and effective method for the synthesis of diaryl ethers is the Ullmann condensation.[3][4] A plausible synthetic route for this compound is outlined below.

Reaction: Ullmann Condensation

Reactants:

  • 2-bromo-3-chloroaniline or 3-chloro-2-iodoaniline

  • 4-fluorophenol

Catalyst: Copper(I) salt (e.g., CuI) with a ligand (e.g., phenanthroline or N,N-dimethylglycine)

Base: A mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

Solvent: A high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction vessel, add 2-bromo-3-chloroaniline, 4-fluorophenol, the copper(I) catalyst, the ligand, and the base.

  • Add the solvent and heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 100 to 160 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up to remove the catalyst and inorganic salts. This typically involves partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Single-Crystal X-ray Diffraction

The determination of the three-dimensional molecular structure is achieved through single-crystal X-ray diffraction. A general protocol for small organic molecules is as follows:

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. This is typically achieved by slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates and other structural parameters.

Visualization of Key Pathways

Experimental Workflow: Synthesis and Crystallographic Analysis

The following diagram illustrates the general workflow for the synthesis and structural characterization of this compound derivatives.

G Experimental Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Crystallographic Analysis Reactants Starting Materials (e.g., 2-bromo-3-chloroaniline, 4-fluorophenol) Ullmann Ullmann Condensation Reactants->Ullmann Purification Purification (Column Chromatography) Ullmann->Purification Product This compound Derivative Purification->Product CrystalGrowth Crystal Growth Product->CrystalGrowth Characterization DataCollection X-ray Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution and Refinement DataCollection->StructureSolution FinalStructure Final Crystal Structure StructureSolution->FinalStructure

Caption: Workflow for synthesis and crystallographic analysis.

Signaling Pathway: Inhibition of Bacterial Fatty Acid Synthesis

Diphenyl ether derivatives often exhibit their antibacterial activity by targeting the FabI enzyme in the bacterial fatty acid synthesis (FAS-II) pathway.[1][2] The diagram below illustrates this mechanism of action.

G Mechanism of Action: Inhibition of FabI cluster_pathway Bacterial Fatty Acid Synthesis (FAS-II) AcetylCoA Acetyl-CoA MalonylACP Malonyl-ACP AcetylCoA->MalonylACP Elongation Elongation Cycle (FabB, FabG, FabZ) MalonylACP->Elongation EnoylACP Enoyl-ACP Elongation->EnoylACP FabI FabI (Enoyl-ACP Reductase) EnoylACP->FabI AcylACP Acyl-ACP FabI->AcylACP AcylACP->Elongation Next cycle FattyAcids Fatty Acids AcylACP->FattyAcids Bacterial Cell\nMembrane Synthesis Bacterial Cell Membrane Synthesis FattyAcids->Bacterial Cell\nMembrane Synthesis Inhibitor This compound Derivative Inhibitor->Inhibition Inhibition->FabI Inhibition

Caption: Inhibition of bacterial fatty acid synthesis by targeting FabI.

References

Comparative Analysis of the Biological Activity of Phenoxyaniline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyaniline and its derivatives are aromatic compounds that have garnered significant interest in medicinal chemistry and toxicology due to their structural similarity to various biologically active molecules, including polybrominated diphenyl ethers (PBDEs). Understanding the biological activity of different phenoxyaniline isomers is crucial for the development of novel therapeutic agents and for assessing the toxicological impact of related environmental contaminants. This guide provides a comparative analysis of the biological activity of phenoxyaniline isomers, focusing on their interaction with cytochrome P450 (CYP) enzymes, supported by experimental data.

Inhibition of CYP2B Enzymes by Phenoxyaniline Congeners

A study investigating the interaction of a series of phenoxyaniline (POA) congeners with rat CYP2B1, rabbit CYP2B4, and human CYP2B6 enzymes revealed significant differences in their inhibitory activities. The half-maximal inhibitory concentrations (IC50) and spectral binding constants (KS) were determined to quantify these interactions.[1][2]

Data Summary: Inhibition of CYP2B Enzymes

The following table summarizes the IC50 values for the inhibition of 7-ethoxy-4-(trifluoromethyl)coumarin (7-EFC) O-deethylation by various phenoxyaniline congeners in reconstituted systems containing CYP2B enzymes, NADPH-cytochrome P450 reductase (POR), and cytochrome b5 (cyt b5).

CompoundCYP2B1 IC50 (µM)CYP2B4 IC50 (µM)CYP2B6 IC50 (µM)
Phenoxyaniline (POA)1.8 ± 0.110.3 ± 1.12.5 ± 0.3
3-Chloro-4-phenoxyaniline (3CPOA)1.3 ± 0.1>502.1 ± 0.1
2',4'-Dichlorophenoxyaniline (2',4'DCPOA)0.8 ± 0.11.8 ± 0.23.3 ± 0.4
2',4',5'-Trichlorophenoxyaniline (2',4',5'TCPOA)0.4 ± 0.10.9 ± 0.10.6 ± 0.1
2',4'-Dichlorobiphenyl aniline (2',4'DCBA)0.3 ± 0.10.5 ± 0.10.4 ± 0.1

Data sourced from studies on the interaction of phenoxyaniline analogs with CYP2B enzymes.[1]

The results indicate that the halogen substitution pattern significantly influences the inhibitory potency of phenoxyaniline derivatives.[1] For instance, 2',4',5'TCPOA and 2',4'DCBA were found to be the most potent inhibitors across all three CYP2B enzymes tested.[1] In contrast, 3CPOA showed the weakest affinity for CYP2B4.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of phenoxyaniline isomer activity.

NADPH-Dependent Enzyme Inhibition Assay

This assay measures the ability of phenoxyaniline congeners to inhibit the metabolic activity of CYP2B enzymes in the presence of their essential redox partner, NADPH-cytochrome P450 reductase (POR).

  • Reagents:

    • HEPES buffer (pH 7.4)

    • CYP2B enzymes (CYP2B1, CYP2B4, or CYP2B6)

    • NADPH-cytochrome P450 reductase (POR)

    • Cytochrome b5 (cyt b5)

    • 7-ethoxy-4-(trifluoromethyl)coumarin (7-EFC) as the substrate

    • Phenoxyaniline congeners at varying concentrations

    • NADPH

  • Procedure:

    • CYP2B proteins were reconstituted with POR and cyt b5 at a molar ratio of 1:4:2.

    • The reaction mixture was prepared in 100 µL of HEPES buffer containing a phenoxyaniline congener, a fixed concentration of 7-EFC (close to its KM), and 2.5 - 5 picomoles of the reconstituted CYP enzyme system.

    • The mixture was pre-incubated for 5 minutes at 37 °C.

    • The reaction was initiated by the addition of 1 mM NADPH.

    • The formation of the fluorescent product, 7-hydroxy-4-(trifluoromethyl)coumarin (7-HFC), was monitored to determine the rate of enzyme activity.

    • IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Cumene Hydroperoxide (CuOOH)-Driven Enzyme Inhibition Assay

This assay assesses the inhibitory effect of phenoxyaniline congeners on CYP2B activity when driven by a peroxide, bypassing the need for POR.

  • Reagents:

    • HEPES buffer (pH 7.4)

    • CYP2B enzyme (40 pmol)

    • Cytochrome b5 (optional, 80 pmol)

    • 7-EFC at varying concentrations (0-200 µM)

    • Phenoxyaniline congeners at varying concentrations

    • Cumene hydroperoxide (CuOOH)

  • Procedure:

    • The assay was conducted at 37 °C in a 100 µL mixture of HEPES buffer containing the CYP enzyme, with or without cyt b5, a phenoxyaniline congener, and 7-EFC.

    • The formation of 7-HFC was continuously measured in a 500 µL volume of the assay buffer with stirring.

    • The reaction was initiated by the addition of 0.5 mM cumene hydroperoxide.[1]

Visualizations

CYP2B6-Mediated Metabolism and Inhibition

The following diagram illustrates the general signaling pathway for CYP2B6-mediated metabolism and the points of interaction for phenoxyaniline inhibitors and redox partners.

CYP2B6_Metabolism cluster_0 CYP2B6 Catalytic Cycle cluster_1 Redox Partners CYP2B6 CYP2B6 (Fe3+) Complex CYP2B6-Substrate Complex CYP2B6->Complex Product Metabolite (e.g., 7-HFC) Substrate Substrate (e.g., 7-EFC) Substrate->Complex POA Phenoxyaniline Inhibitor POA->CYP2B6 Inhibition Reduced1 CYP2B6 (Fe2+)-Substrate Complex->Reduced1 e- Reduced2 CYP2B6 (Fe2+)-O2-Substrate Reduced1->Reduced2 O2 Reduced2->CYP2B6 H2O, Product POR NADPH-Cytochrome P450 Reductase (POR) POR->Complex e- transfer NADP NADP+ cytb5 Cytochrome b5 cytb5->Reduced1 e- transfer (alternative) NADPH NADPH NADPH->POR e-

Caption: CYP2B6 metabolic pathway and points of inhibition.

Experimental Workflow for Enzyme Inhibition Assay

The diagram below outlines the general workflow for determining the IC50 of phenoxyaniline isomers.

Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents reconstitution Reconstitute CYP2B with POR and cyt b5 prep_reagents->reconstitution reaction_setup Set up Reaction Mixtures (Varying Inhibitor Concentrations) reconstitution->reaction_setup pre_incubation Pre-incubate at 37°C reaction_setup->pre_incubation initiate_reaction Initiate Reaction (Add NADPH) pre_incubation->initiate_reaction measure_fluorescence Monitor Product Formation (Fluorescence) initiate_reaction->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition plot_data Plot % Inhibition vs. log[Inhibitor] calculate_inhibition->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining IC50 values.

References

A Guide to Cross-Validation of Analytical Methods for Aromatic Amine Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of aromatic amines, a class of compounds with potential carcinogenic properties, is a critical analytical task in various fields, including food safety, environmental monitoring, and pharmaceutical drug development. The low concentration of these amines in complex matrices necessitates robust and sensitive analytical methods. This guide provides a comparative overview of common analytical techniques used for the determination of primary aromatic amines (PAAs), with a focus on sample preparation and final determination methods. The information presented is supported by experimental data from various studies to aid in method selection and cross-validation.

Comparison of Sample Preparation Methods

The initial and often most critical step in the analysis of aromatic amines is the extraction and preconcentration from the sample matrix. The choice of extraction method significantly impacts the recovery, sensitivity, and overall performance of the analytical method. The following table summarizes the performance of different extraction techniques for primary aromatic amines.

Extraction Method Matrix Analytes Recovery (%) Relative Standard Deviation (RSD) (%) Reference
Liquid-Liquid Extraction (LLE)Food Simulant (3% acetic acid)TDAs and MDAsLower than SPE methodsNot Specified[1]
Dispersive Liquid-Liquid Microextraction (DLLME)Food Simulant (3% acetic acid)TDAs and MDAsLower than LLE and SPENot Specified[1]
Solid-Phase Extraction (SPE) - C18 ecFood Simulant (3% acetic acid)TDAs and MDAsNot SpecifiedNot Specified[1]
Solid-Phase Extraction (SPE) - HR-PFood Simulant (3% acetic acid)TDAs and MDAsBetter than C18Not Specified[1]
Solid-Phase Extraction (SPE) - SCXFood Simulant (3% acetic acid)TDAs and MDAs> 90Not Specified[1]
Modified QuEChERSColor AdditivesVarious Aromatic Amines101-1151.74-9.78[2]
Magnetic Molecularly Imprinted Polymers (MMIPs)Meat SamplesHeterocyclic Aromatic AminesNot SpecifiedNot Specified[3][4]

Key Findings:

  • For polar Primary Aromatic Amines (PAAs) like toluenediamines (TDAs) and methylenedianilines (MDAs) in an aqueous food simulant, Solid-Phase Extraction (SPE) with a strong cationic exchange (SCX) cartridge demonstrated the best recovery rates, exceeding 90%.[1]

  • Nonpolar octadecyl (C18) sorbents are less suitable for polar TDAs and MDAs.[1]

  • While Dispersive Liquid-Liquid Microextraction (DLLME) is a simple and rapid method for preconcentrating organic compounds from aqueous samples, its recoveries for more water-soluble aromatic amines with two functional groups can be lower than other methods.[1]

  • A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure has shown excellent recovery and precision for the extraction of aromatic amines from color additives.[2]

Comparison of Analytical Determination Methods

Following sample preparation, various chromatographic techniques are employed for the separation and quantification of aromatic amines. The choice of the determinative method depends on factors such as the required sensitivity, selectivity, and the nature of the analytes.

Analytical Method Analytes Limit of Detection (LOD) Limit of Quantitation (LOQ) Relative Standard Deviation (RSD) (%) Reference
HPLC-UVTDAs and MDAsNot SpecifiedNot SpecifiedNot Specified[1]
LC-HRMSPrimary Aromatic AminesNot Specified2-2.5 µg/kg<15[5]
HPTLCHeterocyclic Aromatic Amines0.4 - 5 ng per band0.8 - 14 ng per band≤ 3.3 (repeatability)[6]
GC-EI-MSIodinated Aromatic Amines9 - 50 pg/LNot Specified< 15 (intra-day)[7]
GC-NCI-MSIodinated Aromatic Amines3.0 - 7.3 pg/LNot Specified< 15 (intra-day)[7]
GC-EI-MS/MSIodinated Aromatic Amines0.9 - 3.9 pg/LNot Specified< 15 (intra-day)[7]
LC-MS/MSHeterocyclic Aromatic AminesNot Specified0.05 ng/gNot Specified[3]

Key Findings:

  • High-Performance Liquid Chromatography (HPLC) is a primary method for the determination of amines in food samples.[8] Gas Chromatography (GC) is also frequently used, particularly for beverage analysis.[8]

  • Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) provides a sensitive and efficient method for measuring primary aromatic amine contamination in foodstuffs.[5]

  • For the analysis of iodinated derivatives of aromatic amines, Gas Chromatography with Tandem Mass Spectrometry (GC-EI-MS/MS) offers the lowest limits of detection compared to GC-EI-MS and GC-NCI-MS.[7]

  • High-Performance Thin-Layer Chromatography (HPTLC) presents a cost-effective alternative to HPLC for the trace analysis of heterocyclic aromatic amines in meat, allowing for the simultaneous chromatography of multiple samples.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is highly regarded for its ability to separate, detect, and quantify volatile and semi-volatile compounds with high sensitivity and specificity.[9] In contrast, HPLC is well-suited for non-volatile and thermally unstable compounds.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are outlines of key experimental protocols cited in the literature.

Dispersive Liquid-Liquid Microextraction (DLLME) Protocol

This protocol is a modification of methods described by Wang et al. and Zhou et al.[1]

  • Place a 5 mL sample solution in a conical bottom tube.

  • Add 1 g of sodium chloride and adjust the pH to 12 using a 5 N NaOH solution.

  • Rapidly inject a mixture of 500 μL of acetonitrile (disperser solvent) and 90 μL of toluene (extraction solvent) into the sample using a syringe to form a cloudy solution.

  • Shake the solution for 2 minutes.

  • Centrifuge at 6000 rpm for 5 minutes.

  • The sedimented phase is collected for analysis.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Primary Aromatic Amines

This protocol was used for the analysis of PAA migration from food contact materials.[5]

  • Sample Preparation: Simulate food contact migration by incubating the material in 3% acetic acid for two hours at 100°C. Neutralize the acetic acid solution before analysis.

  • Chromatographic Separation:

    • LC System: Accela LC system.

    • Column: Phenyl Hexyl column.

    • Mobile Phase: Water (Eluent A) and Methanol (Eluent B).

  • Mass Spectrometric Analysis:

    • Mass Spectrometer: Exactive Orbitrap mass spectrometer.

    • Characterize the fragmentation patterns of PAA standards.

    • Acquire and process data using appropriate software (e.g., TraceFinder).

Gas Chromatography-Mass Spectrometry (GC-MS) Sample Preparation for Aromatic Amines

This protocol is based on the NIOSH Manual of Analytical Methods 2002.[10]

  • Sample Collection: Use a solid sorbent tube (e.g., silica gel) to collect air samples.

  • Sample Preparation:

    • Place the front and back sorbent sections of the sampler tube in separate vials.

    • Add 1.0 mL of 95% ethanol to each vial. .

    • Agitate for 1 hour in an ultrasonic bath.

  • Calibration:

    • Calibrate daily with at least six working standards over the desired concentration range.

    • Determine the desorption efficiency (DE) for each lot of silica gel used.

Workflow for Aromatic Amine Determination

The following diagram illustrates a typical workflow for the determination of aromatic amines, from sample collection to data analysis. This logical relationship highlights the key stages involved in the analytical process.

Aromatic Amine Determination Workflow cluster_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE, SPE, DLLME, etc.) Sample->Extraction Cleanup Clean-up/Purification Extraction->Cleanup Concentration Concentration Cleanup->Concentration Separation Chromatographic Separation (HPLC, GC) Concentration->Separation Inject Detection Detection (UV, MS, MS/MS) Separation->Detection Quantification Quantification Detection->Quantification Acquire Data Validation Method Validation Quantification->Validation Report Report Validation->Report Final Result

Caption: General workflow for the analytical determination of aromatic amines.

This guide provides a foundational comparison of analytical methods for aromatic amine determination. For specific applications, it is imperative to perform in-house validation to ensure the chosen method meets the required performance criteria for accuracy, precision, and sensitivity.[11][12] Cross-validation between different methods or laboratories is also recommended when data from various sources are being compared or combined.[13]

References

A Comparative Guide to Copper and Palladium Catalysts for Phenoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of phenoxyaniline is a critical process in the development of various pharmaceuticals and advanced materials. The choice of catalyst for this synthesis is a key factor, with copper and palladium complexes being the most prominent options. This guide provides an objective comparison of the performance of copper and palladium catalysts for phenoxyaniline synthesis, supported by experimental data and detailed methodologies.

Performance Comparison: Copper vs. Palladium

The selection between copper and palladium catalysts for phenoxyaniline synthesis often involves a trade-off between cost, reaction efficiency, and environmental impact. While palladium catalysts have historically been favored for their high efficiency and broad substrate scope in cross-coupling reactions, copper catalysts have gained significant attention as a more economical and sustainable alternative.

There are two primary synthetic routes to phenoxyaniline, each favoring one of the catalytic systems:

  • Ullmann Condensation (Copper-catalyzed C-O bond formation): This route typically involves the coupling of a phenol with an iodo- or bromoaniline.

  • Buchwald-Hartwig Amination (Palladium-catalyzed C-N bond formation): This method generally employs the coupling of an aniline with a bromo- or chloro-substituted phenyl ether.

Below is a summary of quantitative data from representative experiments for each catalytic system. It is important to note that the data presented is derived from different studies and serves as a comparative illustration rather than a direct head-to-head comparison under identical conditions.

ParameterCopper Catalyst (Ullmann Condensation)Palladium Catalyst (Buchwald-Hartwig Amination)
Reaction 4-Iodoaniline + Phenol4-Bromoanisole + Aniline
Catalyst Copper(I) iodide (CuI)Palladium(II) acetate (Pd(OAc)₂)
Ligand Picolinic acidXantphos
Base Potassium phosphate (K₃PO₄)Sodium tert-butoxide (NaOtBu)
Solvent Dimethyl sulfoxide (DMSO)Toluene
Temperature 80-120 °C100-110 °C
Reaction Time 8-24 hours16-24 hours
Catalyst Loading 5-10 mol%1-2 mol%
Reported Yield Up to 98%[1]60-88% (for similar N-arylations)

Experimental Protocols

Copper-Catalyzed Phenoxyaniline Synthesis (Ullmann Condensation)

This protocol is adapted from a general procedure for copper-catalyzed O-arylation of phenols.[1]

Materials:

  • Copper(I) iodide (CuI)

  • Picolinic acid

  • 4-Iodoaniline

  • Phenol

  • Potassium phosphate (K₃PO₄)

  • Dimethyl sulfoxide (DMSO)

  • Argon gas

  • Magnetic stir bar

  • Oven-dried screw-cap test tube

Procedure:

  • To an oven-dried screw-cap test tube containing a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol, 5 mol%), picolinic acid (12.3 mg, 0.10 mmol, 10 mol%), 4-iodoaniline (1.0 mmol), phenol (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Evacuate the test tube and backfill with argon. Repeat this sequence two more times.

  • Under a counterflow of argon, add DMSO (2.0 mL) via syringe.

  • Place the test tube in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-phenoxyaniline.

Palladium-Catalyzed Phenoxyaniline Synthesis (Buchwald-Hartwig Amination)

This protocol is a representative procedure based on general Buchwald-Hartwig amination methods.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • 4-Bromoanisole

  • Aniline

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen gas

  • Magnetic stir bar

  • Schlenk tube

Procedure:

  • In a glovebox, add Pd(OAc)₂ (1 mol%), Xantphos (1.5 mol%), and NaOtBu (1.4 mmol) to a Schlenk tube containing a magnetic stir bar.

  • Add toluene (5 mL) to the Schlenk tube.

  • Add 4-bromoanisole (1.0 mmol) and aniline (1.2 mmol) to the reaction mixture.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Place the reaction tube in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-phenoxyaniline.

Reaction Mechanisms and Visualizations

The catalytic cycles for both the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination are distinct, involving different oxidation states of the metal centers and intermediate species.

Copper-Catalyzed Ullmann Condensation Pathway

The Ullmann reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the phenoxide and the aryl halide to the copper(I) center.

Ullmann_Condensation CuI Cu(I) Catalyst Intermediate1 [Cu(I)(OAr')(ArX)] CuI->Intermediate1 Coordination Phenoxide Ar'O⁻ Phenoxide->Intermediate1 ArylHalide ArX ArylHalide->Intermediate1 Product Ar-O-Ar' Product->CuI Catalyst Regeneration Intermediate2 Cu(III) Intermediate Intermediate1->Intermediate2 Oxidative Addition Intermediate2->Product Reductive Elimination

Caption: Catalytic cycle of the copper-catalyzed Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination typically follows a Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of the aryl halide to the palladium(0) complex.

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ Catalyst Intermediate1 Pd(II) Complex (Ar)(X)PdL₂ Pd0->Intermediate1 Oxidative Addition Amine Ar'NH₂ Amine->Intermediate1 ArylHalide ArX ArylHalide->Intermediate1 Product Ar-NH-Ar' Product->Pd0 Catalyst Regeneration Intermediate2 Amido Complex (Ar)(Ar'NH)PdL₂ Intermediate1->Intermediate2 Amine Coordination & Deprotonation Intermediate2->Product Reductive Elimination

Caption: Catalytic cycle of the palladium-catalyzed Buchwald-Hartwig amination.

Conclusion

Both copper and palladium catalysts are effective for the synthesis of phenoxyaniline, albeit through different reaction pathways.

  • Copper catalysts offer a significant cost advantage and are more environmentally friendly. The Ullmann condensation, while sometimes requiring higher catalyst loading and temperatures, can provide excellent yields.

  • Palladium catalysts are known for their high turnover numbers and broad functional group tolerance, often operating under milder conditions with lower catalyst loadings. The Buchwald-Hartwig amination is a highly reliable and versatile method for C-N bond formation.

The choice between these two catalytic systems will ultimately depend on the specific requirements of the synthesis, including cost considerations, desired yield, substrate scope, and environmental concerns. For large-scale industrial production, the economic benefits of copper may be a deciding factor, while for complex, small-scale syntheses in drug discovery, the reliability and versatility of palladium may be preferred.

References

A Comparative Guide to Establishing a Reference Standard for 3-Chloro-2-(4-fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the establishment of 3-Chloro-2-(4-fluorophenoxy)aniline as a chemical reference standard. Adherence to a rigorous analytical protocol is essential for ensuring the identity, purity, and strength of a reference material, which is fundamental for achieving accurate and reproducible scientific results.

Candidate Reference Standard Information

A candidate for a reference standard must be a highly purified and well-characterized substance.[1][2] The initial step is to procure a high-purity batch of the target compound from a reliable source. Further purification may be necessary to meet the stringent requirements of a reference standard.[1]

Chemical Identity:

  • Name: this compound

  • CAS Number: 937604-55-2

  • Molecular Formula: C₁₂H₉ClFNO

  • Molecular Weight: 237.66 g/mol

  • Structure:

    alt text

Analytical Workflow for Reference Standard Qualification

The qualification of a chemical reference standard is a multi-step process involving a battery of analytical tests to confirm its identity and determine its purity with a high degree of confidence. The overall workflow is depicted below.

Reference Standard Qualification Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_assay Content Assignment NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (MS) IR Infrared Spectroscopy (IR) HPLC Chromatographic Purity (HPLC) MassBalance Mass Balance Calculation HPLC->MassBalance GC Residual Solvents (GC-HS) GC->MassBalance KF Water Content (Karl Fischer) KF->MassBalance Ash Inorganic Impurities (Sulphated Ash) Ash->MassBalance QualifiedRS Qualified Reference Standard MassBalance->QualifiedRS Assay qNMR Quantitative NMR (qNMR) qNMR->QualifiedRS Assay Candidate Candidate Material Candidate->NMR Identity Candidate->MS Identity Candidate->IR Identity Candidate->HPLC Purity Candidate->GC Purity Candidate->KF Purity Candidate->Ash Purity Candidate->qNMR Identity_Confirmation_Workflow cluster_workflow Identity Confirmation Candidate Candidate Material NMR NMR (¹H, ¹³C, ¹⁹F) Candidate->NMR MS Mass Spectrometry Candidate->MS IR Infrared Spectroscopy Candidate->IR Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed Purity_and_Assay_Workflow cluster_purity_tests Purity Tests cluster_assay_methods Assay Assignment HPLC HPLC Purity MassBalance Mass Balance HPLC->MassBalance GC Residual Solvents GC->MassBalance KF Water Content KF->MassBalance Ash Sulphated Ash Ash->MassBalance Assigned_Value Assigned Content (Assay) MassBalance->Assigned_Value qNMR qNMR qNMR->Assigned_Value Structure_Confirmed Structurally Confirmed Material Structure_Confirmed->HPLC Structure_Confirmed->GC Structure_Confirmed->KF Structure_Confirmed->Ash Structure_Confirmed->qNMR

References

Safety Operating Guide

Personal protective equipment for handling 3-Chloro-2-(4-fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Chloro-2-(4-fluorophenoxy)aniline was not available at the time of this writing. The following guidance is a composite safety profile based on structurally similar compounds, including other halogenated anilines. This information should be used as a precautionary guide, and a risk assessment should be conducted by qualified personnel before handling this chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines operational procedures and disposal plans to ensure the safe management of this compound in a laboratory setting.

Health Hazard Summary

Based on data from analogous compounds, this compound is anticipated to be toxic if swallowed, in contact with skin, or if inhaled.[1] It may cause skin and eye irritation.[2][3] Prolonged or repeated exposure may cause damage to organs.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on best practices for similar chemical structures.

Body PartRecommended ProtectionRationale
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.[4]Protects against splashes and airborne particles.
Skin Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-impervious clothing.[1][4]Prevents skin contact and absorption.
Respiratory A full-face respirator with an appropriate filter cartridge (e.g., for organic vapors and particulates) should be used if exposure limits are exceeded or if dusts or aerosols are generated.[4]Protects against inhalation of harmful dust or vapors.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key steps.

cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal receipt Receive and Inspect Container storage Store in a Cool, Dry, Well-Ventilated Area receipt->storage ppe Don Appropriate PPE storage->ppe weighing Weigh in a Ventilated Enclosure ppe->weighing experiment Conduct Experiment in a Fume Hood weighing->experiment waste_collection Collect Waste in Labeled, Sealed Containers experiment->waste_collection decontamination Decontaminate Work Surfaces waste_collection->decontamination disposal Dispose of as Hazardous Waste decontamination->disposal

Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

    • The storage area should be clearly marked with the appropriate hazard warnings.

  • Preparation and Weighing:

    • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

    • Don the appropriate personal protective equipment as outlined in the table above.

    • If the compound is a solid, conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to prevent the generation of dust.

  • Experimental Use:

    • All experimental procedures involving this compound should be carried out in a certified chemical fume hood.

    • Avoid direct contact with the skin and eyes.[4]

    • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[2]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

    • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[1]

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

    • Ventilate the area and wash the spill site after the material has been removed.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Collect all waste materials (unused product, contaminated consumables, and spill cleanup materials) in clearly labeled, sealed, and chemical-resistant containers.[1]

    • Do not mix this waste with other waste streams unless compatibility is known.

  • Disposal Procedure:

    • Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.

    • Provide the disposal company with a complete characterization of the waste.

    • Contaminated packaging should also be disposed of as hazardous waste.[5]

Experimental Protocols

While specific experimental protocols involving this compound are not publicly available, any protocol should be designed with the understanding that this is a potentially hazardous substance. All manipulations should be performed in a controlled environment (i.e., a chemical fume hood) by trained personnel wearing the appropriate PPE. Any new procedure should be preceded by a thorough risk assessment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.